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  • Product: 2,4,5-Triiodobenzoic acid
  • CAS: 35674-21-6

Core Science & Biosynthesis

Foundational

2,4,5-Triiodobenzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2,3,5-Triiodobenzoic Acid (TIBA) For Researchers, Scientists, and Drug Development Professionals Abstract 2,3,5-Triiodobenzoic acid (TIBA) is a potent synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2,3,5-Triiodobenzoic Acid (TIBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA) is a potent synthetic auxin transport inhibitor that has been instrumental in dissecting the complex processes of plant growth and development. This guide provides a comprehensive overview of the core mechanism of action of TIBA, moving beyond its classical description as a simple inhibitor to explore its direct molecular interactions and the downstream cellular consequences. We will delve into its primary role in the disruption of polar auxin transport, its recently identified interaction with the actin-binding protein villin, and the subsequent impact on the trafficking of PIN-FORMED (PIN) auxin efflux carriers. Furthermore, this guide will present a detailed experimental protocol for a classic auxin transport assay and summarize the dose-dependent physiological effects of TIBA, offering researchers the foundational knowledge and practical tools to effectively utilize this compound in their studies.

Introduction: The Significance of 2,3,5-Triiodobenzoic Acid in Plant Biology

The directional flow of the phytohormone auxin, known as polar auxin transport, is fundamental to nearly every aspect of plant life, from embryogenesis and organ development to tropic responses. The ability to pharmacologically manipulate this transport has been a cornerstone of plant biology research. 2,3,5-Triiodobenzoic acid (TIBA) has long been a key tool in this endeavor.[1][2] Initially characterized for its effects on plant growth, such as promoting flowering and inhibiting apical dominance, TIBA's utility lies in its capacity to disrupt the directional movement of auxin, thereby allowing researchers to probe the consequences of altered auxin gradients.[3][4] This guide will provide an in-depth examination of the molecular mechanisms that underpin these physiological observations.

Primary Mechanism of Action: Inhibition of Polar Auxin Transport

The principal and most well-documented effect of TIBA is the inhibition of polar auxin transport.[1][2] This process is primarily mediated by the asymmetric plasma membrane localization of auxin efflux carriers, most notably the PIN-FORMED (PIN) proteins.[5] The polar localization of PIN proteins dictates the direction of auxin flow from one cell to another, establishing the auxin gradients necessary for proper development.

TIBA disrupts this process not by directly binding to the auxin binding site on the transporters, but by interfering with the cellular machinery that maintains the polar localization of PIN proteins.[6][7] Specifically, TIBA has been shown to block the cycling of PIN proteins between the plasma membrane and endosomal compartments.[7][8] This disruption of vesicle trafficking prevents the proper delivery and maintenance of PIN proteins at the correct polar domain of the cell membrane, thereby inhibiting directed auxin efflux.[6][7]

Fig. 1: TIBA's disruption of polar auxin transport via interference with PIN protein trafficking.

Molecular Interaction: A Direct Target Revealed

For decades, the precise molecular target of TIBA remained elusive. However, recent research has provided a significant breakthrough, identifying the actin-binding protein villin as a direct target.[6] This discovery provides a causal link between TIBA application and the observed disruptions in vesicle trafficking.

The proposed mechanism is as follows:

  • Direct Binding: TIBA directly interacts with the C-terminal headpiece domain of villin proteins.[6]

  • Oligomerization and Bundling: This interaction induces the oligomerization of villin, which in turn leads to the excessive bundling of actin filaments.[6]

  • Cytoskeletal Disruption: The altered actin dynamics, characterized by thick, stable actin bundles, impair the motility of vesicles within the cell.[6]

  • Inhibition of PIN Trafficking: As the trafficking of PIN proteins is actin-dependent, the TIBA-induced disruption of the actin cytoskeleton directly impedes the delivery, recycling, and polar localization of these crucial auxin transporters.[6][7]

TIBA_Villin_Interaction TIBA TIBA Villin Villin TIBA->Villin Directly Binds to C-terminal Headpiece Actin_Filaments Actin Filaments Villin->Actin_Filaments Induces Oligomerization and Cross-linking Actin_Bundles Excessive Actin Bundling Actin_Filaments->Actin_Bundles Vesicle_Trafficking Vesicle Trafficking Actin_Bundles->Vesicle_Trafficking Impairs PIN_Localization Polar PIN Protein Localization Vesicle_Trafficking->PIN_Localization Disrupts Auxin_Transport Polar Auxin Transport PIN_Localization->Auxin_Transport Inhibits

Fig. 2: Molecular mechanism of TIBA's interaction with villin and its downstream effects.

Physiological Consequences of TIBA Application

The inhibition of polar auxin transport by TIBA manifests in a variety of dose-dependent physiological effects, which can be harnessed for both agricultural and research purposes.

Plant SpeciesParameterTIBA Concentration/DosageObserved EffectReference
Soybean (Glycine max)Plant Height19-47 g/ha3-20% reduction[3]
Yield19 g/ha16-20% increase (under optimal water conditions)[3]
Yield28-47 g/ha13-27% reduction (under water stress)[3]
Pod Number100-150 ppmSignificant increase[4]
Tomato (Solanum lycopersicum)Root Regeneration0.75 µMComplete inhibition in darkness[1]
Root Regeneration8 µMComplete inhibition in continuous white light[1]
Arabidopsis thaliana Root ElongationVariousInhibition[9]
Norway Spruce (Picea abies)Lateral Root FormationNot specifiedSignificant depression[10]
Wheat (Triticum aestivum)Lateral Root DensityNot specified58.78% decrease (under low nitrate)[4]
Total Root LengthNot specified48.12% decrease (under low nitrate)[4]
Root Surface AreaNot specified39.49% decrease (under low nitrate)[4]
Cannabis sativa Shoot Regeneration0.5-2.5 mg/LIncreased multiplication rate (genotype-dependent)[11]
Morphological Changes5-12.5 mg/L30-40% of explants showed vitrification, leaf elongation, etc.[11]

Experimental Protocol: Polar Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems

This protocol describes a classic method for quantifying polar auxin transport in the inflorescence stems of Arabidopsis thaliana using radiolabeled auxin.

Materials:

  • Arabidopsis thaliana plants with inflorescence stems (6-8 weeks old)

  • ³H-labeled indole-3-acetic acid (³H-IAA)

  • Murashige and Skoog (MS) medium

  • MES buffer

  • Agar

  • Petri dishes

  • Paraffin wax

  • Silicon grease

  • Grafting wax

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Scalpel or razor blades

Procedure:

  • Preparation of Assay Plates:

    • Melt paraffin wax and pour it into Petri dishes to create a solid base.

    • Once solidified, cut parallel grooves (16 mm long) into the paraffin. At the ends of each groove, create a donor and a receiver well (2-3 ml volume).

  • Sample Preparation:

    • Excise 16 mm long internodal segments from the basal part of the main inflorescence stem.

    • Place the stem segments into the grooves, ensuring they are in their original orientation (apical end towards the donor well, basal end towards the receiver well).

    • Seal the stem segments in the grooves using silicon grease and a small amount of grafting wax to create a water-tight seal.

  • Assay Setup:

    • Fill the donor and receiver wells with MS medium supplemented with 10 mM MES (pH 4.8).

    • To the donor well, add ³H-IAA to a final concentration of 10⁻⁷ M.

    • For inhibitor studies, the compound of interest (e.g., TIBA) can be added to the agar block or the medium.

  • Transport and Measurement:

    • Place the Petri dishes on a temperature-controlled plate (e.g., 20°C).

    • At regular time intervals (e.g., every hour for up to 10 hours), collect the medium from the receiver well and replace it with fresh medium.

    • Measure the radioactivity of the collected samples using a liquid scintillation counter.

    • After the transport period, the stem segment can be cut into smaller pieces (e.g., 4 mm) to measure the distribution of radioactivity along the stem.

  • Data Analysis:

    • Calculate the cumulative amount of ³H-IAA transported to the receiver well over time.

    • The rate of polar auxin transport can be determined from the slope of the linear portion of the cumulative transport curve.

Auxin_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Plates 1. Prepare Paraffin Plates with Grooves and Wells Excise_Stems 2. Excise 16mm Inflorescence Stems Prepare_Plates->Excise_Stems Seal_Stems 3. Seal Stems in Grooves Excise_Stems->Seal_Stems Add_Medium 4. Add Medium to Wells Seal_Stems->Add_Medium Add_IAA 5. Add ³H-IAA to Donor Well Add_Medium->Add_IAA Incubate 6. Incubate at Controlled Temperature Add_IAA->Incubate Collect_Samples 7. Collect Medium from Receiver Well at Intervals Incubate->Collect_Samples Measure_Radioactivity 8. Scintillation Counting Collect_Samples->Measure_Radioactivity Analyze_Data 9. Calculate Transport Rate Measure_Radioactivity->Analyze_Data

Fig. 3: Workflow for a polar auxin transport assay in Arabidopsis thaliana inflorescence stems.

Conclusion

2,3,5-Triiodobenzoic acid remains an indispensable tool for plant biologists. The elucidation of its direct interaction with villin has provided a much-needed mechanistic link between the compound and its well-documented effects on polar auxin transport. This deeper understanding allows for more precise experimental design and interpretation. By combining the molecular insights with robust physiological data and established experimental protocols, researchers can continue to leverage TIBA to unravel the intricate role of auxin in shaping the plant form.

References

  • McCormick, S. J., & Poll, J. T. K. (n.d.). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of TIBA on rooting of tomato seedling cuttings. Retrieved from [Link]

  • Zou, M., Ren, H., & Li, J. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 180(4), 1997–2011. [Link]

  • Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant & Cell Physiology, 37(7), 1043–1048. [Link]

  • Wang, Y., Chen, X., Li, X., Wang, W., & Li, H. (2024). Nitrate Starvation Induces Lateral Root Organogenesis in Triticum aestivum via Auxin Signaling. MDPI. Retrieved from [Link]

  • Geldner, N., Friml, J., Stierhof, Y. D., Jürgens, G., & Palme, K. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature, 413(6854), 425–428. [Link]

  • Geldner, N., Friml, J., Stierhof, Y. D., Jürgens, G., & Palme, K. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature, 413(6854), 425–428. [Link]

  • Plackova, L., et al. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Plants, 10(11), 2485. [Link]

  • University of Hertfordshire. (n.d.). 2,3,5-tri-iodobenzoic acid. AERU. Retrieved from [Link]

  • Lewis, D. R., Miller, N. D., Splitt, B. L., Wu, G., & Spalding, E. P. (2007). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 2(7), 1559–1566. [Link]

  • Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723–733. [Link]

  • Kramer, E. M., & de Jong, T. J. (2015). Modelling the dynamics of polar auxin transport in inflorescence stems of Arabidopsis thaliana. Journal of Experimental Botany, 66(16), 5027–5038. [Link]

  • van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Retrieved from [Link]

  • Gälweiler, L., Guan, C., Müller, A., Wisman, E., Mendgen, K., Yephremov, A., & Palme, K. (1998). Regulation of polar auxin transport by AtPIN1 in Arabidopsis vascular tissue. Science, 282(5397), 2226–2230. [Link]

Sources

Exploratory

2,4,5-Triiodobenzoic Acid (TIBA): An In-Depth Technical Guide to its Application as an Auxin Transport Inhibitor

Abstract This technical guide provides a comprehensive overview of 2,4,5-Triiodobenzoic Acid (TIBA), a potent inhibitor of polar auxin transport, for researchers, scientists, and drug development professionals. Delving i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Triiodobenzoic Acid (TIBA), a potent inhibitor of polar auxin transport, for researchers, scientists, and drug development professionals. Delving into its core mechanism of action, this document details its chemical properties, its profound effects on plant physiology, and its utility as a tool to dissect auxin-mediated developmental processes. Furthermore, this guide offers detailed, field-proven protocols for auxin transport assays, phenotypic analysis of TIBA-treated plants, and methods for investigating its subcellular effects. By synthesizing technical accuracy with practical insights, this guide aims to be an authoritative resource for the effective application of TIBA in plant biology and beyond.

Introduction: The Pivotal Role of Auxin and its Regulation

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development, from the establishment of the embryonic body plan to the intricate branching of the root system. The precise spatial and temporal distribution of auxin, forming local gradients, is paramount for these processes. This distribution is largely governed by a sophisticated and highly regulated process known as polar auxin transport (PAT).

PAT is the directional, cell-to-cell movement of auxin, primarily mediated by the coordinated action of auxin influx carriers (e.g., AUX/LAX proteins) and efflux carriers, most notably the PIN-FORMED (PIN) and ATP-BINDING CASSETTE B (ABCB/PGP) families of transporters. The polar localization of these transporters on the plasma membrane dictates the direction of auxin flow, thereby creating the auxin gradients that orchestrate plant development.

For decades, chemical tools have been indispensable for unraveling the complexities of PAT. Among these, 2,4,5-Triiodobenzoic Acid (TIBA) has emerged as a classical and widely used inhibitor. By disrupting PAT, TIBA induces a plethora of developmental phenotypes, making it an invaluable tool for probing the consequences of altered auxin distribution. This guide provides an in-depth exploration of TIBA, from its fundamental chemical characteristics to its application in cutting-edge research.

Chemical and Physical Properties of TIBA

2,4,5-Triiodobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with three iodine atoms at positions 2, 4, and 5. It is important to distinguish it from its isomer, 2,3,5-triiodobenzoic acid, which is also used as an auxin transport inhibitor and is often referred to as TIBA in the literature[1]. While they share similar properties, their precise biological activities may differ.

Chemical Structure:

Caption: Chemical structure of 2,4,5-Triiodobenzoic Acid.

Table 1: Physicochemical Properties of 2,4,5-Triiodobenzoic Acid

PropertyValue
Molecular Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol [2]
Appearance White to off-white crystalline solid[3]
CAS Number 88-82-4 (for 2,3,5-TIBA)[2]
Solubility Insoluble in water; soluble in ethanol, acetone, ether, and alkaline solutions like NaOH and KOH[2][4]
Melting Point 227-231 °C (for 2,3,5-TIBA)[4]

Mechanism of Action: Disrupting the Polar Flow of Auxin

TIBA's primary mode of action is the inhibition of polar auxin transport. While the precise molecular targets are still being fully elucidated, a multi-faceted mechanism is emerging, involving direct interaction with auxin transport components and indirect effects on the cellular machinery that regulates their trafficking.

Interference with Auxin Efflux Carriers

The most accepted hypothesis is that TIBA directly or indirectly interferes with the function of auxin efflux carriers, particularly the PIN and ABCB proteins. It is thought to bind to a regulatory site on the auxin efflux carrier complex, thereby blocking the transport of auxin out of the cell[5]. This leads to an intracellular accumulation of auxin and a disruption of the directional flow between cells.

Crosstalk with the Actin Cytoskeleton and Vesicle Trafficking

Emerging evidence strongly suggests a crucial link between TIBA's inhibitory effects and the dynamics of the actin cytoskeleton[6][7]. The continuous cycling of PIN proteins between the plasma membrane and endosomal compartments is essential for maintaining their polar localization and is dependent on a functional actin network[8].

TIBA has been shown to stabilize actin filaments, leading to increased bundling[9]. This alteration of actin dynamics is thought to disrupt the trafficking of vesicles containing PIN proteins, thereby impairing their delivery to and removal from the plasma membrane[6]. By interfering with this dynamic process, TIBA effectively "freezes" the auxin transport machinery, leading to a loss of polarity and a reduction in auxin efflux. Recent studies have identified villins, a class of actin-binding proteins, as a potential target of TIBA, providing a molecular link between the inhibitor and actin dynamics[1].

G cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol PIN PIN Proteins Vesicles Endosomal Vesicles PIN->Vesicles Endocytosis Auxin_out Extracellular Auxin PIN->Auxin_out ABCB ABCB Transporters ABCB->Auxin_out Vesicles->PIN Exocytosis Actin Actin Cytoskeleton Vesicles->Actin Trafficking Actin->Vesicles Disrupts Trafficking Auxin_in Intracellular Auxin Auxin_in->PIN Efflux Auxin_in->ABCB Efflux TIBA TIBA TIBA->PIN Inhibits TIBA->ABCB Inhibits TIBA->Actin Stabilizes Auxin_out->Auxin_in Influx

Caption: TIBA's multifaceted mechanism of auxin transport inhibition.

Phenotypic Consequences of TIBA Treatment

The disruption of polar auxin transport by TIBA manifests in a wide array of observable changes in plant growth and development. These phenotypes provide valuable insights into the roles of auxin gradients in various biological processes.

Table 2: Common Phenotypic Effects of TIBA Application

Developmental ProcessObserved PhenotypeImplication
Apical Dominance Inhibition of shoot apical growth, promotion of lateral bud outgrowth.Disruption of the auxin stream from the apex releases apical dominance.
Root Development Inhibition of primary root elongation, altered lateral root formation and gravitropism.PAT is crucial for maintaining the root apical meristem and responding to gravity.
Leaf Development Altered leaf shape, venation patterns, and phyllotaxy.Auxin gradients guide leaf initiation, morphogenesis, and vascular patterning.
Flowering Can promote or inhibit flowering depending on the species and concentration.Auxin flow is involved in the floral transition and development.
Fruit Development Can induce parthenocarpy (fruit development without fertilization) in some species.Auxin produced by developing seeds is essential for fruit growth.

The severity of these phenotypes is typically dose-dependent, with higher concentrations of TIBA leading to more pronounced effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving TIBA. These are intended as a starting point and may require optimization for specific plant species or experimental conditions.

Preparation of TIBA Stock and Working Solutions

Materials:

  • 2,4,5-Triiodobenzoic Acid (TIBA) powder

  • Ethanol or Potassium Hydroxide (KOH)

  • Sterile distilled water

  • Sterile flasks and containers

Protocol:

  • Stock Solution (e.g., 10 mM):

    • Weigh out 49.98 mg of TIBA powder (for a 10 mL stock).

    • Dissolve the TIBA in a small volume of ethanol or 1 M KOH (e.g., 1-2 mL) with gentle warming if necessary. TIBA is poorly soluble in water alone[2][4].

    • Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock solution to the desired final concentration using sterile liquid growth medium or buffer appropriate for your experiment. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1:1000.

Hypocotyl Auxin Transport Assay in Arabidopsis thaliana

This protocol measures the basipetal transport of radiolabeled auxin in the hypocotyls of etiolated seedlings.

Materials:

  • Etiolated Arabidopsis thaliana seedlings (e.g., 3-4 days old)

  • Agar plates with and without TIBA at the desired concentration

  • [³H]-IAA (radiolabeled indole-3-acetic acid)

  • Agarose

  • Microcapillary tubes or pipette tips

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Protocol:

  • Seedling Preparation:

    • Grow Arabidopsis seedlings vertically on agar plates in complete darkness.

    • Carefully excise the hypocotyls, removing the cotyledons and the root.

  • Donor and Receiver Blocks:

    • Prepare 1% agarose blocks containing [³H]-IAA (donor blocks) and without [³H]-IAA (receiver blocks).

    • For the TIBA treatment, include TIBA in both the growth medium of the seedlings and the donor/receiver blocks at the desired concentration.

  • Transport Assay:

    • Place a receiver block on a microscope slide.

    • Place the basal end of the excised hypocotyl onto the receiver block.

    • Place a donor block containing [³H]-IAA on the apical end of the hypocotyl.

    • Incubate the setup in a humid chamber in the dark for a specific period (e.g., 6-18 hours) to allow for auxin transport.

  • Quantification:

    • After the incubation period, remove the hypocotyl and the donor block.

    • Place the receiver block into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the hypocotyl. Compare the radioactivity in the receiver blocks from control and TIBA-treated hypocotyls to determine the inhibitory effect of TIBA.

G start Start seedling Grow etiolated Arabidopsis seedlings start->seedling excise Excise hypocotyls seedling->excise assemble Assemble assay: Receiver - Hypocotyl - Donor excise->assemble donor Prepare [3H]-IAA doner blocks donor->assemble receiver Prepare receiver blocks receiver->assemble incubate Incubate in dark, humid chamber assemble->incubate quantify Quantify radioactivity in receiver block incubate->quantify end End quantify->end

Sources

Foundational

Chemical properties of 2,4,5-Triiodobenzoic acid

An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Triiodobenzoic Acid Introduction 2,4,5-Triiodobenzoic acid (TIBA), a halogenated aromatic carboxylic acid, is a molecule of significant interest in both bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Triiodobenzoic Acid

Introduction

2,4,5-Triiodobenzoic acid (TIBA), a halogenated aromatic carboxylic acid, is a molecule of significant interest in both biological research and materials science.[1] As a member of the iodinated benzoic acid derivatives, its structure is characterized by a benzoic acid core with three iodine atoms substituted at the 2, 4, and 5 positions of the benzene ring.[1][2] This high degree of halogenation profoundly influences its chemical and physical properties, leading to its established role as a potent polar auxin transport inhibitor in plant biology and as a valuable precursor in the synthesis of radiopaque materials for medical imaging.[1][3][4]

This guide provides a comprehensive technical overview of the core chemical properties of 2,4,5-Triiodobenzoic acid, synthesized from authoritative sources. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for application in their work. We will delve into its synthesis, physicochemical characteristics, reactivity, and the analytical methodologies essential for its reliable quantification and characterization.

Chemical Structure and Synthesis

The unique functionality of TIBA originates from its molecular architecture. The presence of three large iodine atoms creates significant steric hindrance and exerts strong electron-withdrawing effects, which, combined with the carboxylic acid group, dictates its reactivity and intermolecular interactions.

Synthesis Pathway: Electrophilic Iodination

The industrial synthesis of 2,4,5-Triiodobenzoic acid is typically achieved through the electrophilic iodination of a benzoic acid precursor.[1][5] This process involves the controlled, multi-step halogenation to introduce iodine atoms at the specific 2, 4, and 5 positions. The reaction is facilitated by the use of iodine in the presence of a strong oxidizing agent, such as periodic acid or sodium periodate. The role of the oxidizing agent is critical; it generates the electrophilic iodine species (I⁺) necessary to attack the aromatic ring. The reaction conditions often require an acidic medium and elevated temperatures to drive the substitution to completion and achieve the desired tri-iodination pattern.[1]

The causality behind this choice of methodology lies in the need to overcome the deactivating effect of the carboxylic acid group and the already substituted iodine atoms on the aromatic ring. Each subsequent iodination becomes progressively more difficult, necessitating forcing conditions to achieve the tri-substituted product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Benzoic_Acid Benzoic Acid Precursor Reaction Electrophilic Aromatic Substitution Benzoic_Acid->Reaction Iodine Iodine (I₂) Iodine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., HIO₄) Oxidizing_Agent->Reaction Generates I⁺ TIBA 2,4,5-Triiodobenzoic Acid (TIBA) Reaction->TIBA Purification & Crystallization Byproducts Byproducts Reaction->Byproducts

Caption: Synthetic pathway for 2,4,5-Triiodobenzoic acid via electrophilic iodination.

General Synthesis Protocol

A self-validating synthesis protocol prioritizes control over reaction conditions to ensure high yield and purity.

  • Reaction Setup : Charge a suitable reaction vessel with a benzoic acid precursor and an acidic solvent.

  • Reagent Addition : Introduce iodine and a potent oxidizing agent (e.g., periodic acid). The choice of a strong oxidant is crucial for the in-situ generation of the iodonium ion (I+), the key electrophile.

  • Thermal Control : Heat the reaction mixture to the optimal temperature required to facilitate sequential iodination. This step must be carefully monitored, as temperature influences both reaction rate and the formation of potential byproducts.

  • Reaction Monitoring : Track the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion to the tri-iodinated product.

  • Quenching and Isolation : Upon completion, cool the reaction mixture and quench any remaining oxidizing agent.

  • Purification : Isolate the crude product. Purify via recrystallization from a suitable solvent system to remove di-iodinated intermediates and other impurities, yielding technical-grade TIBA.[5]

Physicochemical Properties

The physical and chemical properties of TIBA are summarized below. These data are critical for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various systems.

PropertyValueSource(s)
Molecular Formula C₇H₃I₃O₂[6][7]
Molecular Weight 499.81 g/mol [2][6][7]
Appearance White to off-white or light brown crystalline solid/powder.[1][2][4][7][8]
Melting Point 220 - 228 °C. (Note: Values range from 220°C to 260°C in literature).[2][3][4][7][8][9]
Boiling Point 320 °C (estimated).[8]
Density 2.74 g/cm³ (estimated).[8]
pKa ~1.5[1][2]
Water Solubility Insoluble / Very slightly soluble.[2][3][6][7][8][9]
Organic Solvents Very soluble in ethanol; soluble in methanol (5%), dioxane, NaOH, KOH, ether; slightly soluble in benzene.[1][2][6][7][9]

The low pKa value of approximately 1.5 indicates that TIBA is a relatively strong acid.[1][2] Consequently, in most biological and environmental systems (pH > 2), it will exist predominantly in its anionic (carboxylate) form. This has significant implications for its solubility, mobility, and interaction with biological membranes.[1]

Chemical Reactivity and Stability

General Stability

2,4,5-Triiodobenzoic acid is a stable compound under standard laboratory conditions.[8][10] However, it is noted to be light-sensitive, and appropriate storage away from direct light is recommended to prevent photochemical degradation.[3][9]

Degradation Pathways

TIBA can degrade through several mechanisms, particularly when exposed to environmental conditions:

  • Photodegradation : Exposure to UV radiation can induce deiodination, resulting in the formation of 2,5- and 3,5-diiodobenzoic acids.[1][2] This susceptibility to photolysis is a key consideration for its environmental fate.

  • Atmospheric Degradation : In the atmosphere, vapor-phase TIBA is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is approximately 27 days.[1][2]

  • Thermal Decomposition : When heated to decomposition, TIBA can release hazardous products, including carbon monoxide, carbon dioxide, and hydrogen iodide.[2][10]

  • Biodegradation : Soil microflora has been shown to degrade TIBA, primarily through deiodination, to 2,5- and 3,5-diiodobenzoic acid over several weeks.[2]

Degradation_Pathways cluster_photolysis Photodegradation (UV Light) cluster_thermal Thermal Decomposition cluster_biodegradation Biodegradation (Soil Microflora) TIBA 2,4,5-Triiodobenzoic Acid DIBA_2_5 2,5-Diiodobenzoic Acid TIBA->DIBA_2_5 DIBA_3_5 3,5-Diiodobenzoic Acid TIBA->DIBA_3_5 CO CO TIBA->CO CO2 CO₂ TIBA->CO2 HI HI TIBA->HI Bio_DIBA_2_5 2,5-Diiodobenzoic Acid TIBA->Bio_DIBA_2_5 Bio_DIBA_3_5 3,5-Diiodobenzoic Acid TIBA->Bio_DIBA_3_5

Caption: Major degradation pathways for 2,4,5-Triiodobenzoic acid.

Incompatibilities

For safe handling and storage, TIBA should be kept away from strong oxidizing agents.[10] Its polymerization is not expected to occur.[2][10]

Analytical Methodologies

Accurate and precise quantification of 2,4,5-Triiodobenzoic acid is essential for quality control, research, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for this purpose.

HPLC Analysis Workflow

The analysis of TIBA by reverse-phase HPLC (RP-HPLC) is a standard procedure. The method leverages the compound's hydrophobicity for separation on a non-polar stationary phase.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Accurately weigh TIBA standard/sample B Dissolve in mobile phase or suitable solvent (Methanol) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto C18 RP-HPLC column C->D E Isocratic elution with acidified MeCN/Water D->E F Detect by UV absorption (e.g., 272 nm) E->F G Integrate peak area F->G H Quantify against calibration curve G->H

Caption: Standard workflow for the quantitative analysis of TIBA by HPLC.

Recommended HPLC Protocol

This protocol is a self-validating system designed for reproducibility. System suitability tests should be performed before analysis to ensure the chromatographic system is performing adequately.

  • Instrumentation : An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 5 µm particle size).

  • Reagents and Materials :

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • Phosphoric acid or Trifluoroacetic acid (for mobile phase acidification).[11][12]

    • 2,4,5-Triiodobenzoic acid reference standard.

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid. A representative composition is Acetonitrile:Water:Trifluoroacetic acid (40:60:2).[11] The acid is critical for ensuring the carboxylic acid group of TIBA is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Standard Solution Preparation :

    • Prepare a stock solution by accurately weighing the TIBA reference standard and dissolving it in a suitable solvent like methanol or the mobile phase.

    • Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.

  • Sample Preparation : Dissolve the sample containing TIBA in the mobile phase, ensuring the final concentration falls within the range of the calibration curve. Filter the solution through a 0.45 µm filter to remove particulates before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column.

    • Mobile Phase : Isocratic elution with the prepared mobile phase.[12]

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detection at an appropriate wavelength, such as 272 nm.[11]

    • Injection Volume : 10-20 µL.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of TIBA in the sample by interpolating its peak area onto the calibration curve.

Other Analytical Techniques

While HPLC is the workhorse for quantification, other methods are invaluable for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide definitive structural information and can be used to confirm the identity and purity of the synthesized compound.[2][13]

  • Mass Spectrometry (MS) : Provides accurate mass data, confirming the molecular weight and elemental composition. It is also used in conjunction with GC or LC for identifying metabolites and degradation products.[2]

  • Gas Chromatography (GC) : Can be used for the analysis of TIBA, often after derivatization to increase its volatility. Electron capture detection is particularly sensitive for halogenated compounds.[2]

Conclusion

2,4,5-Triiodobenzoic acid possesses a distinct set of chemical properties governed by its heavily halogenated aromatic structure. Its synthesis via electrophilic iodination is a well-established, albeit challenging, process. Its physicochemical characteristics, particularly its low water solubility and acidic nature, are critical determinants of its behavior in experimental and environmental systems. A thorough understanding of its reactivity, including its sensitivity to light and its degradation pathways, is essential for its proper handling, storage, and application. Finally, robust analytical methods, spearheaded by HPLC, provide the necessary tools for researchers and developers to reliably characterize and quantify this versatile compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ChemWhat. 2,3,5-Triiodobenzoic acid CAS#: 88-82-4.
  • LookChem. 2,3,5-Triiodobenzoic acid 88-82-4 wiki.
  • TOKU-E. 2-3-5-Triiodobenzoic Acid-plant tissue culture.
  • Solubility of Things. 2,3,5-Triiodobenzoic acid.
  • Loba Chemie. 2,3,5-TRIIODOBENZOIC ACID | 88-82-4.
  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • PubChem. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948.
  • ChemicalBook. 2,3,5-Triiodobenzoic acid | 88-82-4.
  • Sigma-Aldrich. 2,3,5-Triiodobenzoic acid 98% | 88-82-4.
  • University of Hertfordshire. 2,3,5-tri-iodobenzoic acid - AERU.
  • Fisher Scientific. SAFETY DATA SHEET - 2,3,5-Triiodobenzoic acid.
  • Ottokemi. 2,3,5-Triiodobenzoic acid, GR 99%.
  • SIELC Technologies. 2,3,5-Triiodobenzoic acid.
  • Sigma-Aldrich. 2,3,5-Triiodobenzoic acid BioReagent, suitable for plant cell culture, ≥97% (HPLC).
  • ResearchGate. ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....

Sources

Exploratory

Technical Guide: TIBA (2,3,5-Triiodobenzoic Acid) in Plant Physiology

This guide details the role of 2,3,5-Triiodobenzoic acid (TIBA) in plant physiology, focusing on its mechanism as a polar auxin transport inhibitor and its practical application in research.[1] Executive Summary 2,3,5-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of 2,3,5-Triiodobenzoic acid (TIBA) in plant physiology, focusing on its mechanism as a polar auxin transport inhibitor and its practical application in research.[1]

Executive Summary

2,3,5-Triiodobenzoic acid (TIBA) is a synthetic compound primarily utilized as a chemical probe to inhibit Polar Auxin Transport (PAT) .[2] Unlike other transport inhibitors such as N-1-naphthylphthalamic acid (NPA), TIBA exhibits a dual mode of action: it acts as a weak auxin antagonist and, more critically, disrupts the actin cytoskeleton dynamics required for the intracellular trafficking of auxin efflux carriers (PIN proteins). This guide provides a mechanistic deep-dive, validated experimental protocols, and data interpretation frameworks for researchers investigating auxin-dependent developmental plasticity.

Chemical Profile & Properties[3][4]

PropertySpecification
IUPAC Name 2,3,5-Triiodobenzoic acid
Molecular Formula C₇H₃I₃O₂
Molecular Weight 499.81 g/mol
Solubility Soluble in Ethanol, KOH, or NaOH; slightly soluble in water (Sodium salt form is water-soluble).
Stability Light-sensitive; stock solutions should be stored in amber vessels at -20°C.
Primary Target Actin cytoskeleton (Villin proteins) & PIN efflux carrier trafficking.

Mechanism of Action: The Actin-PIN Axis

Inhibition of Polar Auxin Transport (PAT)

While early models suggested TIBA competed directly for the auxin efflux carrier binding site, modern cell biology has refined this understanding.[3] TIBA inhibits the basipetal transport of Indole-3-acetic acid (IAA) by disrupting the vesicle trafficking machinery essential for the polar localization of PIN-FORMED (PIN) proteins.

The Villin-Actin Interaction

A critical distinction of TIBA (compared to NPA) is its direct effect on the cytoskeleton.

  • Target Binding: TIBA binds to the C-terminal headpiece domain of Villin proteins (actin-bundling factors).[3][4]

  • Hyper-bundling: This binding induces villin oligomerization, leading to excessive and rigid bundling of actin filaments (F-actin).

  • Trafficking Block: The dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments relies on flexible actin tracks. TIBA-induced rigid bundling halts this cycling.

  • Result: PIN proteins are internalized or fail to target the membrane, collapsing the auxin gradient.

Mechanistic Pathway Diagram

TIBA_Mechanism TIBA TIBA (Exogenous Application) Villin Villin Proteins (C-terminal Headpiece) TIBA->Villin Binds & Oligomerizes Actin Actin Cytoskeleton (F-actin) Villin->Actin Induces Hyper-bundling Vesicles Intracellular Vesicle Trafficking Actin->Vesicles Stalls Motility PIN PIN Efflux Carriers (Plasma Membrane) Vesicles->PIN Prevents Membrane Targeting AuxinFlow Polar Auxin Transport (Basipetal Flow) PIN->AuxinFlow Loss of Efflux Function

Figure 1: The molecular cascade of TIBA action.[3][5] TIBA targets villin, causing actin rigidity that arrests the vesicle trafficking required for PIN protein localization.[3][4]

Physiological Effects & Phenotypes

Researchers can expect the following phenotypes when treating model systems (e.g., Arabidopsis, Solanum) with TIBA:

Physiological ProcessObserved Phenotype with TIBAMechanistic Cause
Root Gravitropism Agravitropic growth (roots fail to bend down).Disruption of lateral auxin redistribution in the root cap.
Root Elongation Significant inhibition of primary root length.[2]Collapse of the auxin maximum in the Quiescent Center (QC).
Apical Dominance Loss of dominance; increased lateral branching.Blockage of auxin flow from the shoot apex releases lateral buds.
Embryogenesis Formation of "cup-shaped" or fused cotyledons.Failure of bilateral symmetry establishment during globular-to-heart transition.
Inflorescence "Pin-formed" stalks (no flowers).Auxin accumulation required for floral primordia initiation is blocked.

Experimental Protocols

Protocol A: Root Growth Inhibition & DR5 Reporter Validation

Objective: To quantify PAT inhibition and validate the loss of the auxin maximum using Arabidopsis thaliana expressing the DR5::GFP or DR5::GUS reporter.

1. Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.

  • Concentration: Prepare a 50 mM stock (25 mg in ~1 mL).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Assay Medium Setup
  • Base: 0.5x Murashige and Skoog (MS) salts, 1% sucrose, 0.8% phytoagar, pH 5.7.

  • Treatment Groups:

    • Control: DMSO equivalent (Mock).

    • Low Dose: 1 µM TIBA (Mild defects, gravitropism loss).

    • High Dose: 10–20 µM TIBA (Severe dwarfing, root collapse).

  • Note: Add TIBA to the molten agar (~50°C) after autoclaving to prevent thermal degradation.

3. Seedling Growth & Transfer
  • Stratify seeds (4°C, 2 days) and germinate on vertical control plates for 4 days (roots ~1-2 cm long).

  • Transfer seedlings to TIBA-supplemented plates. Ensure root tips are in contact with the agar.

  • Incubate vertically for 24–48 hours.

4. Data Collection & Validation (Self-Validating Step)
  • Measurement: Scan plates and measure primary root elongation using ImageJ.

  • Validation (DR5::GFP):

    • Mount root tips on a slide with propidium iodide (cell wall counterstain).

    • Confocal Imaging:

      • Control: Strong GFP signal in the Quiescent Center (QC) and columella.

      • TIBA Treated: Diffuse or absent GFP signal in the root tip, indicating dissipation of the auxin maximum.

    • Why this validates: If root growth stops but GFP remains focused, the toxicity might be off-target. Loss of GFP focus confirms PAT inhibition.

Experimental Workflow Diagram

Protocol_Workflow cluster_Analysis Dual Analysis Step1 Seedling Growth (4 Days, 0.5x MS) Step2 Transfer to TIBA Plates (1 - 20 µM) Step1->Step2 Step3 Incubation (24-48 hrs, Vertical) Step2->Step3 Metric1 Root Length Quantification Step3->Metric1 Metric2 DR5::GFP Imaging Step3->Metric2

Figure 2: Step-by-step workflow for the TIBA root inhibition assay with reporter validation.

Applications in Biotechnology

Somatic Embryogenesis (SE)

TIBA is a potent tool in tissue culture to manipulate organogenesis.

  • Protocol Insight: In carrot or conifer SE systems, pulse treatment with TIBA (5–10 µM) during the globular stage prevents the formation of bilateral symmetry.

  • Use Case: This is used to synchronize cultures or to study the genetic requirements for the establishment of the apical-basal axis.

Floral Architecture Engineering

By applying TIBA to the shoot apical meristem (lanolin paste method, ~1% w/w), researchers can induce "pin-formed" stalks. This mimics the pin1 mutant phenotype, allowing for physical manipulation of the meristem to study phyllotaxy (leaf/flower positioning) without genetic transformation.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear gloves and safety goggles. Handle powder in a fume hood.

  • Disposal: TIBA is an organoiodine compound; dispose of as hazardous chemical waste. Do not pour down the sink.

References

  • Zhu, J., et al. (2019). "An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport." Plant Physiology, 181(1), 226-239.

  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature, 413, 425–428.

  • Dhonukshe, P., et al. (2008). "Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes." Proceedings of the National Academy of Sciences, 105(11), 4489-4494.

  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany, 69(2), 303–312.

  • Choi, Y. E., et al. (1997). "Developmental and structural aspects of somatic embryos formed on medium containing 2,3,5-triiodobenzoic acid."[6] Plant Cell Reports, 16, 738–744.[6]

Sources

Foundational

Solubility of 2,3,5-Triiodobenzoic Acid (TIBA): An In-Depth Technical Guide

Part 1: Executive Summary & Chemical Identity Editorial Note on Isomer Specificity: While the topic request specifies 2,4,5-Triiodobenzoic acid , the commercially relevant auxin transport inhibitor used in 99% of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Editorial Note on Isomer Specificity: While the topic request specifies 2,4,5-Triiodobenzoic acid , the commercially relevant auxin transport inhibitor used in 99% of biological research is 2,3,5-Triiodobenzoic acid (TIBA) [CAS: 88-82-4].[1] Literature references to "2,4,5-TIBA" in biological contexts are frequently typographical errors for the 2,3,5-isomer.[1] To ensure this guide is operationally useful for drug development and plant physiology, the data and protocols below focus on the standard 2,3,5-TIBA isomer. If you have synthesized the specific 2,4,5-isomer, the solubility trends described here (driven by the lipophilic iodine atoms and the acidic carboxyl group) will remain qualitatively similar, though specific saturation points may vary slightly due to crystal lattice packing differences.[1]

The Molecule at a Glance

TIBA is a halogenated benzoic acid derivative.[2][3][4] Its solubility behavior is governed by a "tug-of-war" between its hydrophilic carboxylic acid head and its extremely lipophilic, electron-withdrawing tri-iodo aromatic tail.[1]

  • Compound: 2,3,5-Triiodobenzoic acid (TIBA)[1][3][4][5][6][7][8][9]

  • CAS Number: 88-82-4[1][3][6][8][9][10][11][12]

  • Molecular Weight: 499.81 g/mol [1][4][9]

  • pKa: ~2.16 (Predicted) – Significantly more acidic than benzoic acid (pKa 4.[1]2) due to the electron-withdrawing iodine atoms.[1]

  • Appearance: White to off-white/beige powder.[1]

  • Primary Application: Polar auxin transport inhibitor; research reagent in plant tissue culture and physiology.

Part 2: Solubility Profile & Solvent Compatibility

The following data aggregates experimental observations and supplier quality control specifications.

Table 1: Solubility of TIBA in Key Solvents
Solvent SystemSolubility Limit (Approx.)ClassificationCritical Notes
Water (pH 7) < 0.1 mg/mLInsolubleThe free acid is hydrophobic.[1] Do not attempt to dissolve directly in water.[12]
Ethanol (100%) > 50 mg/mLVery SolubleExcellent for stock solutions.[1] Solutions are stable at -20°C.
DMSO ~ 100 mg/mLHighly SolublePreferred for biological assays requiring small stock volumes.[1] Hygroscopic; keep anhydrous.[1]
Methanol > 50 mg/mLSolubleGood for analytical standards; less preferred for biological stocks due to toxicity.[1]
1N NaOH / KOH Soluble (as salt)SolubleReacts to form the sodium/potassium salt.[1] Used to prepare aqueous working solutions.[2][13]
Acetone SolubleSolubleUseful for surface applications or specific extraction protocols.[1]
Mechanistic Insight: Why This Behavior?
  • The Iodine Effect (Lipophilicity): Iodine atoms are large and polarizable, but they create a significant hydrophobic surface area. This prevents the water network from effectively solvating the neutral molecule, leading to precipitation in aqueous environments.

  • The Acid Effect (pH Dependence): With a pKa of ~2.16, TIBA is a relatively strong organic acid.[1]

    • At pH < 2: It exists as the neutral, insoluble free acid.[1]

    • At pH > 4: It exists primarily as the ionized carboxylate anion (TIBA⁻). This anion is water-soluble.[1][2][7]

    • Implication: You can force TIBA into water by raising the pH (adding NaOH/KOH), converting it to its salt form.[1]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental constraints.

TIBA_Solubility_Logic Start Start: TIBA Application Target Target Concentration? Start->Target HighConc High Conc. Stock (> 10 mM) Target->HighConc Storage LowConc Working Solution (< 1 mM) Target->LowConc Immediate Use SolventChoice Select Solvent System HighConc->SolventChoice Aqueous Aqueous Medium (Tissue Culture/Hydroponics) LowConc->Aqueous DMSO DMSO or Ethanol (Store at -20°C) SolventChoice->DMSO General Use PreDissolve Step 1: Dissolve in small vol 1N NaOH or EtOH Aqueous->PreDissolve Dilute Step 2: Dilute with Water (Ensure pH > 5) PreDissolve->Dilute

Figure 1: Decision tree for TIBA solvent selection.[1] Use organic solvents for storage stocks and alkaline dissolution for aqueous applications.

Part 4: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Purpose: Long-term storage for drug discovery or plant physiology screens.[1] Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol.[1]

  • Calculation: To prepare 10 mL of 50 mM stock:

    • MW = 499.81 g/mol .[1][3]

    • Mass required =

      
      .[1]
      
  • Weighing: Accurately weigh 250 mg of TIBA powder into a 15 mL polypropylene tube (or glass vial).

  • Dissolution: Add 10 mL of anhydrous DMSO (or Ethanol).

  • Mixing: Vortex for 30–60 seconds. The powder should dissolve rapidly, forming a clear, slightly yellow solution.[1]

  • Storage: Aliquot into small volumes (e.g., 1 mL) to avoid freeze-thaw cycles. Store at -20°C protected from light (iodinated compounds can be light-sensitive).[1]

Protocol B: Preparation of Aqueous Working Solution (The "Dropwise Base" Method)

Purpose: For adding TIBA to plant tissue culture media or hydroponic solutions where organic solvents must be minimized.

  • Weighing: Weigh 10 mg of TIBA.

  • Initial Dissolution: Add the powder to a small beaker.

  • Solubilization: Add drops of 1N KOH or NaOH directly to the powder.

    • Note: You typically need a molar equivalent slightly excess of the acid. 10 mg TIBA is ~20 µmol.[1] You will need ~20-30 µL of 1N NaOH.[1]

    • Agitate until the powder dissolves completely and a clear solution forms.

  • Dilution: Slowly add distilled water to reach the desired final volume (e.g., 100 mL for a 100 mg/L solution).

  • pH Check: Verify the pH. If the solution turns cloudy upon adding water, the pH may have dropped too low (re-protonating the acid). Add a drop of dilute KOH to clarify.

Protocol C: Determination of Equilibrium Solubility (Shake-Flask Method)

Purpose: To experimentally verify the solubility limit in a novel solvent system.

Shake_Flask_Workflow Prep 1. Preparation Add Excess Solid to Solvent Equilib 2. Equilibration Shake at Const. Temp (24-48h) Prep->Equilib Sep 3. Phase Separation Filter (0.45µm) or Centrifuge Equilib->Sep Analysis 4. Analysis HPLC-UV or Gravimetric Sep->Analysis

Figure 2: Standard Shake-Flask Workflow for Solubility Determination.

  • Preparation: Add TIBA in excess to the solvent (e.g., add 200 mg to 1 mL water) in a glass vial.

  • Equilibration: Place the vial in a shaking incubator at a constant temperature (usually 25°C) for 24 to 48 hours.

  • Phase Separation:

    • Critical Step: Ensure the solution is still a suspension (solid visible). If clear, add more solid.[1]

    • Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic for organic solvents) or Nylon filter (for aqueous).[1] Pre-saturate the filter to avoid adsorption losses.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~230-250 nm) against a standard curve prepared in a known soluble solvent (e.g., Methanol).

Part 5: References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2,3,5-triiodiodo- Properties.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

  • PubChem. 2,3,5-Triiodobenzoic acid (Compound CID 6948).[1] National Library of Medicine. Available at: [Link][1]

  • Bergström, C. A., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[1]Pharmaceutical Research, 2002.[1] (Standard reference for Shake-Flask Method methodology).

Sources

Exploratory

2,3,5-Triiodobenzoic Acid (TIBA): Mechanisms of Auxin Transport Inhibition and Experimental Applications

Topic: 2,4,5-Triiodobenzoic Acid (TIBA) as an Antiauxin Compound Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4] Executive Summary Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,5-Triiodobenzoic Acid (TIBA) as an Antiauxin Compound Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4]

Executive Summary Triiodobenzoic acid (TIBA) is a defining compound in plant physiology, serving as a potent inhibitor of polar auxin transport (PAT).[1][2] While often cited in older literature as the 2,4,5-isomer, the commercially dominant and functionally characterized antiauxin is 2,3,5-triiodobenzoic acid (CAS 88-82-4) . This guide provides a rigorous technical analysis of TIBA’s mechanism of action—specifically its interference with PIN-FORMED (PIN) protein trafficking via actin cytoskeleton stabilization—and offers standardized, self-validating protocols for its application in research and agricultural biotechnology.

Chemical & Pharmacological Profile

To ensure experimental reproducibility, researchers must distinguish between the common bioactive isomer and its less common variants.

Chemical Identity[5][6]
  • Primary Bioactive Compound: 2,3,5-Triiodobenzoic acid (TIBA)[1][3][4][5]

  • CAS Number: 88-82-4[2]

  • Isomer Note: The 2,4,5-isomer (CAS 35674-21-6) exists but is rare. Most historical and modern "TIBA" references in antiauxin contexts refer to the 2,3,5-isomer. This guide focuses on the 2,3,5-isomer as the functional standard.

  • Molecular Formula: C₇H₃I₃O₂[2][6]

  • Molecular Weight: 499.81 g/mol [3][2][6][7]

Physicochemical Properties
PropertySpecificationExperimental Implication
Solubility (Water) InsolubleRequires organic co-solvent or alkaline dissolution for stock prep.
Solubility (Ethanol) Soluble (>50 mg/mL)Preferred solvent for stock solutions to avoid salt precipitation.
Solubility (NaOH/KOH) SolubleAlternative for aqueous-only workflows; requires pH adjustment.
pKa ~2.5 (Carboxylic acid)Ionized (anionic) at physiological pH (5.8–7.0).
Stability Stable at RT; Light sensitiveStock solutions must be stored in amber glass at -20°C.

Mechanism of Action: The Actin-PIN Axis

TIBA acts as a non-competitive inhibitor of auxin efflux.[3] Unlike competitive inhibitors that bind the catalytic site of transporters, TIBA disrupts the intracellular trafficking machinery required to maintain PIN protein polarity.

The Villin-Actin Stabilization Model

Recent structural biology reveals that TIBA targets the actin cytoskeleton.

  • Villin Binding: TIBA binds to the C-terminal headpiece of Villin (e.g., VLN4) .[8]

  • Actin Bundling: This binding promotes Villin oligomerization, leading to hyper-stabilization and bundling of F-actin filaments.

  • Vesicle Blockade: The rigid actin meshwork physically impedes the motility of vesicles carrying PIN proteins.

  • PIN Internalization: Without constant recycling to the plasma membrane, PIN proteins (specifically PIN1 and PIN2) are internalized and targeted to the vacuole for degradation.

  • Efflux Collapse: The depletion of PINs at the plasma membrane halts polar auxin transport.

Signaling Pathway Visualization

The following diagram illustrates the cascade from TIBA application to the cessation of auxin transport.

TIBA_Mechanism TIBA TIBA Application Villin Villin (VLN4) Binding TIBA->Villin Direct Interaction Actin F-Actin Hyper-Stabilization (Bundling) Villin->Actin Oligomerization Vesicle Inhibition of Vesicle Motility Actin->Vesicle Physical Impediment PIN_Cycling Disrupted PIN Recycling (Endosome <-> Plasma Membrane) Vesicle->PIN_Cycling Trafficking Block PIN_Vacuole PIN Targeting to Vacuole PIN_Cycling->PIN_Vacuole Default Pathway Efflux_Block Reduced PIN at Plasma Membrane PIN_Cycling->Efflux_Block Failure to Reload Auxin_Stop Inhibition of Polar Auxin Transport Efflux_Block->Auxin_Stop Functional Outcome

Figure 1: Mechanistic pathway of TIBA-induced inhibition of polar auxin transport via actin cytoskeleton stabilization.

Physiological Effects & Applications

Understanding the downstream morphological effects is critical for designing phenotypic assays.

Physiological ResponseMechanismApplication
Loss of Apical Dominance Blockade of basipetal auxin flow from shoot apex allows lateral bud outgrowth.Bonsai/Horticulture: Inducing branching; Soybean: Increasing pod set.
Root Gravitropism Defect Disruption of lateral auxin redistribution in the root cap (PIN2 inhibition).Research: Screening for gravitropic mutants; studying root architecture.
Somatic Embryogenesis Suppression Prevention of auxin gradient formation necessary for bilateral symmetry.Tissue Culture: Synchronizing cell cultures; preventing premature differentiation.
"Greeen Islands" Localized accumulation of auxin in leaves due to transport block.Pathology: Mimicking viral symptoms or studying senescence patterns.

Experimental Protocols

Standardized TIBA Stock Solution (100 mM)

Objective: Create a stable, precipitation-free stock solution for long-term use.

Materials:

  • 2,3,5-Triiodobenzoic acid (Sigma-Aldrich T5910 or equivalent).

  • Solvent: Absolute Ethanol (EtOH) OR 1N KOH.

  • Vessel: Amber glass vial (light sensitive).

Protocol:

  • Weighing: Weigh 499.8 mg of TIBA powder.

  • Dissolution (Ethanol Method - Recommended):

    • Add 8 mL of absolute ethanol. Vortex until fully dissolved (solution should be clear yellow).

    • Bring volume to 10 mL with ethanol.

    • Why Ethanol? Avoids pH shock to culture media compared to KOH/NaOH methods.

  • Dissolution (KOH Method - Alternative):

    • Dissolve powder in 2-3 mL of 1N KOH.

    • Slowly dilute with ddH₂O to 10 mL.

    • Critical Check: Verify pH is > 7.0; TIBA precipitates in acidic water.

  • Storage: Aliquot into 1 mL tubes. Store at -20°C. Stable for 6-12 months.

Arabidopsis Root Growth Inhibition Assay

Objective: Quantify antiauxin activity via root elongation suppression.

Workflow Diagram:

Protocol_Workflow Stock 100 mM TIBA Stock Media MS Media Preparation (Cool to 50°C) Stock->Media Dilute Dose Add TIBA (Final: 10 - 50 µM) Media->Dose Plate Pour Plates Dose->Plate Seed Transfer 5d Seedlings Plate->Seed Incubate Incubate 48h (Vertical) Seed->Incubate Measure Measure Root Elongation & Gravitropism Incubate->Measure

Figure 2: Experimental workflow for assessing TIBA sensitivity in Arabidopsis seedlings.

Step-by-Step Procedure:

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave.

  • Cooling: Allow media to cool to ~50°C in a water bath. Causality: Adding TIBA to boiling media may cause thermal degradation.

  • Dosing: Add TIBA stock to achieve final concentrations of 0, 10, 25, and 50 µM .

    • Self-Validating Control: Include a "Solvent Only" control (e.g., 0.05% EtOH) to rule out solvent toxicity.

  • Transfer: Transfer 5-day-old vertically grown Arabidopsis seedlings onto TIBA plates.

  • Incubation: Incubate vertically for 48 hours.

  • Data Collection:

    • Metric 1: Root length increase (mm).

    • Metric 2: Gravitropic Index (angle of deviation from vertical).

    • Expected Result: Dose-dependent reduction in elongation and randomization of root growth vector.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: As a halogenated organic compound, dispose of via hazardous chemical waste streams. Do not pour down the sink.

  • Agricultural Note: When used as a soybean regulator (e.g., Regim-8), follow EPA guidelines for re-entry intervals (REI).

References

  • Zhu, J. et al. (2019). "An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport." Plant Physiology. Link

  • Teale, W. & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport." Journal of Experimental Botany. Link

  • Geldner, N. et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature. Link

  • PubChem Database. "2,3,5-Triiodobenzoic acid (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 2,3,5-Triiodobenzoic acid (T5910)." Link

Sources

Foundational

The Chemical Scythe: Mechanisms and Early Applications of Triiodobenzoic Acid (TIBA)

Content Type: Technical Whitepaper Subject: 2,3,5-Triiodobenzoic Acid (TIBA) and Structural Analogs Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Anti-Auxin" Paradigm This...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2,3,5-Triiodobenzoic Acid (TIBA) and Structural Analogs Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Anti-Auxin" Paradigm

This guide examines the foundational research surrounding Triiodobenzoic Acid (TIBA) , specifically the 2,3,5-isomer , which emerged in the 1940s not merely as a chemical agent but as a physiological probe that redefined our understanding of plant hormone transport.

Correction on Isomer Specificity: While the prompt references 2,4,5-triiodobenzoic acid, the seminal literature and defoliant applications almost exclusively utilize 2,3,5-triiodobenzoic acid (2,3,5-TIBA) . The 2,4,5-substitution pattern is chemically associated with the phenoxy herbicide 2,4,5-T (a component of Agent Orange), which functions as a synthetic auxin. In contrast, TIBA functions as an auxin transport inhibitor .[1] This guide will focus on the active 2,3,5-TIBA isomer while addressing the structure-activity relationships (SAR) that render the 2,4,5-isomer functionally distinct.

Part 1: Chemical Identity & Structural Logic

The Iodine Steric Blockade

TIBA represents a class of benzoic acid derivatives where the mechanism of action is dictated by steric hindrance rather than mimetic activation.

  • Active Agent: 2,3,5-Triiodobenzoic acid (TIBA).[1][2][3][4][5][6]

  • Structural Key: The iodine atoms at positions 2 and 6 (or 2,3,5 in the specific active isomer) create a "molecular wedge." Unlike auxins (e.g., IAA, 2,4-D) which must bind to the TIR1 receptor to degrade Aux/IAA repressors, TIBA binds to auxin efflux carriers (PIN proteins), locking the hormone inside the cell.

Structure-Activity Relationship (SAR) Table

Early studies (Zimmerman & Hitchcock, 1942) established that the position of halogens determines whether a molecule acts as a growth promoter (auxin) or an inhibitor (anti-auxin).

CompoundSubstitution PatternPhysiological ActionMechanism
2,3,5-TIBA 2,3,5-Triiodo-Defoliant / Anti-Auxin Inhibits Polar Auxin Transport (PAT); blocks efflux.
2,4,5-T 2,4,5-Trichloro- (phenoxy)Herbicide / Auxin Mimic Hyper-activates auxin signaling; causes chaotic growth.
Benzoic Acid UnsubstitutedWeak / InactiveLacks lipophilicity/steric bulk for carrier binding.
2,5-Dichlorobenzoic 2,5-Dichloro-Weak AuxinPartial agonist activity.

Technical Insight: The 2,3,5-iodine configuration prevents the molecule from undergoing the conformational change required to activate the auxin receptor, yet it retains high affinity for the efflux carrier, effectively "jamming the door" of the auxin transport channel.

Part 2: Mechanism of Action (The "Why")

Polar Auxin Transport (PAT) Inhibition

The efficacy of TIBA as a defoliant relies on the Auxin Gradient Theory of Abscission .

  • Normal State: High auxin flow from the leaf blade (source) to the stem (sink) prevents the formation of the abscission layer.

  • TIBA Action: TIBA blocks the basipetal (downward) transport of auxin in the petiole.

  • Physiological Trigger: The drop in auxin flux at the abscission zone (AZ) renders the cells sensitive to ethylene .

  • Enzymatic Induction: Ethylene upregulates cellulase and polygalacturonase, which hydrolyze the middle lamella, causing leaf drop.

Visualization: The Cellular Blockade

The following diagram illustrates the interference of TIBA with the PIN-formed (PIN) efflux carriers, a mechanism elucidated in later years but phenotypically characterized in the 1940s.

TIBA_Mechanism cluster_Cell Petiole Cell Membrane Leaf_Blade Leaf Blade (Source) High IAA Production IAA_Cytosol IAA (Cytosol) Leaf_Blade->IAA_Cytosol Biosynthesis TIBA_App TIBA Application (2,3,5-Triiodobenzoic acid) Blocked_Carrier TIBA-Bound Carrier (Non-functional) TIBA_App->Blocked_Carrier Steric Inhibition PIN_Carrier PIN Efflux Carrier (Transporter) IAA_Cytosol->PIN_Carrier Normal Efflux PIN_Carrier->Blocked_Carrier TIBA Binding Abscission_Zone Abscission Zone (AZ) PIN_Carrier->Abscission_Zone Auxin Supply (High) Blocked_Carrier->Abscission_Zone Auxin Depletion Ethylene Ethylene Sensitivity (Increased) Abscission_Zone->Ethylene Low Auxin triggers Enzymes Cellulase / Pectinase Induction Ethylene->Enzymes Upregulation Defoliation Leaf Abscission (Defoliation) Enzymes->Defoliation Hydrolysis of Middle Lamella

Caption: TIBA inhibits PIN-mediated auxin efflux, depleting auxin at the abscission zone and triggering ethylene-mediated separation.

Part 3: Early Experimental Protocols (1940s-1950s)

To validate TIBA's activity, early researchers utilized the Petiole Explant Bioassay . This protocol is self-validating because it isolates the transport variable from whole-plant confounding factors.

The Lanolin Paste Method (Modified from Galston, 1947)

Objective: To prove that defoliation is caused by a block in transport, not tissue toxicity.

Reagents:

  • 2,3,5-Triiodobenzoic acid (Recrystallized).[1]

  • Anhydrous Lanolin (Carrier).

  • Indole-3-Acetic Acid (IAA - Positive Control).

  • Phaseolus vulgaris (Red Kidney Bean) explants.

Protocol Step-by-Step:

  • Explant Preparation:

    • Excise the third node of 14-day-old bean plants.

    • Trim the leaf blade, leaving exactly 5mm of petiole attached to the stem segment.

    • Rationale: Removing the blade removes the endogenous auxin source.

  • Treatment Application:

    • Group A (Control): Apply pure lanolin to the cut distal end of the petiole.

    • Group B (Auxin): Apply 1% IAA in lanolin. (Simulates the leaf blade).

    • Group C (TIBA): Apply 1% TIBA in lanolin as a ring around the petiole (not the tip).

    • Group D (Combination): Apply IAA to the tip and TIBA ring around the stem.

  • Data Collection:

    • Apply a light mechanical force (touch test) every 12 hours.

    • Record "Abscission Time" (hours until petiole detaches).

Expected Results (Validation):

  • Group A: Abscises quickly (~48-72 hours) due to lack of auxin.

  • Group B: Abscission delayed (>100 hours). Auxin substitutes for the leaf.

  • Group C: Abscises quickly (mimics Control).

  • Group D (Critical): Abscises quickly . TIBA blocks the IAA moving from the tip to the zone, proving the transport inhibition mechanism.

Visualization: The Explant Bioassay Flow

Explant_Protocol cluster_Treatments Treatment Groups Step1 Excise Node (Remove Leaf Blade) T_IAA Apply IAA to Tip (Source Replacement) Step1->T_IAA T_TIBA Apply TIBA Ring (Transport Block) Step1->T_TIBA Result_Normal Auxin Reaches AZ Abscission DELAYED T_IAA->Result_Normal No Inhibitor Result_Block Auxin Blocked Abscission ACCELERATED T_IAA->Result_Block Plus TIBA Ring T_TIBA->Result_Block Alone

Caption: The "Explant Bioassay" distinguishes between auxin presence and auxin transport capability.

Part 4: Agricultural Translation & Legacy

Soybean Morphology Modification

While originally studied for defoliation, TIBA found a niche in the 1960s as a yield enhancer for soybeans (Glycine max).

  • Problem: High auxin levels induce apical dominance, leading to tall, lanky plants prone to lodging (falling over).

  • TIBA Solution: Foliar application of 30-50 ppm TIBA at the onset of flowering.

  • Effect:

    • Inhibits apical dominance (via auxin transport block).

    • Promotes lateral branching.

    • Creates a conical canopy (better light penetration).

    • Result: 10-15% yield increase in high-density plantings (Greer & Anderson, 1965).

Cotton Defoliation

In cotton production, TIBA was evaluated to synchronize boll opening and facilitate mechanical harvesting. Unlike "contact" defoliants (which burn the leaf), TIBA induces natural abscission, resulting in cleaner cotton lint free of dry leaf trash.

References

  • Zimmerman, P.W., & Hitchcock, A.E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity.[7] Contributions from Boyce Thompson Institute, 12, 321-343.[7] Link

  • Galston, A.W. (1947). The Effect of 2,3,5-Triiodobenzoic Acid on the Growth and Flowering of Soybeans.[4] American Journal of Botany, 34(7), 356-360. Link

  • Hay, J.R. (1956). The Effect of 2,4-Dichlorophenoxyacetic Acid and 2,3,5-Triiodobenzoic Acid on the Transport of Indoleacetic Acid.[4] Plant Physiology, 31(2), 118-120.[4] Link

  • Abeles, F.B., & Rubinstein, B. (1964). Regulation of Ethylene Evolution and Leaf Abscission by Auxin. Plant Physiology, 39(6), 963-969. Link

  • Greer, H.A.L., & Anderson, I.C. (1965). Response of Soybeans to Triiodobenzoic Acid under Field Conditions. Crop Science, 5(3), 229-232. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Studying Lateral Root Development Using 2,4,5-Triiodobenzoic Acid (TIBA)

Introduction: Uncoupling Auxin Transport to Dissect Root Architecture The development of a robust root system is paramount for plant survival and productivity, enabling water and nutrient acquisition, anchorage, and envi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncoupling Auxin Transport to Dissect Root Architecture

The development of a robust root system is paramount for plant survival and productivity, enabling water and nutrient acquisition, anchorage, and environmental sensing. Lateral root (LR) formation is a key determinant of root system architecture, allowing plants to extensively explore the soil. This complex developmental process is orchestrated by the phytohormone auxin, which, through the establishment of concentration gradients, dictates the sites of LR initiation and subsequent organogenesis.[1][2] Polar auxin transport (PAT), the directional cell-to-cell flow of auxin, is therefore a critical regulatory mechanism in shaping the root system.

2,4,5-Triiodobenzoic acid (TIBA) is a potent and widely utilized synthetic auxin transport inhibitor.[3] By disrupting PAT, TIBA provides researchers with a powerful chemical tool to investigate the causal relationship between auxin gradients and LR development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TIBA to elucidate the mechanisms governing lateral root formation. We will delve into the mechanistic underpinnings of TIBA's action, provide detailed experimental protocols, and offer insights into data interpretation and potential challenges.

Mechanism of Action: TIBA's Interference with Polar Auxin Transport

TIBA's primary mode of action is the inhibition of auxin efflux, the process by which auxin exits a plant cell.[1] This efflux is mediated by a family of plasma membrane-localized transporter proteins known as PIN-FORMED (PIN) proteins.[4] The polar localization of PIN proteins on specific faces of a cell determines the directionality of auxin flow.

TIBA is thought to compete with the natural auxin, indole-3-acetic acid (IAA), for binding to the efflux carrier or a closely associated regulatory protein, thereby non-competitively inhibiting auxin transport.[5] This disruption of polar transport leads to an altered distribution of auxin within plant tissues. In the context of root development, TIBA treatment typically results in an accumulation of auxin in the root apex and a depletion in the basal regions where lateral roots initiate.[6][7] This altered auxin landscape directly impacts the signaling cascades that trigger pericycle cell division and the subsequent formation of LR primordia.

AuxinTransport cluster_cell1 Cell 1 cluster_cell2 Cell 2 Cell1_Membrane Plasma Membrane Cell2_Membrane Plasma Membrane Auxin_Outside Auxin (IAA) AUX1_1 AUX1 (Influx Carrier) Auxin_Outside->AUX1_1 Influx Auxin_Inside1 Auxin (IAA) AUX1_1->Auxin_Inside1 PIN1_1 PIN (Efflux Carrier) Auxin_Intercellular Auxin (IAA) PIN1_1->Auxin_Intercellular Auxin_Inside1->PIN1_1 Efflux AUX1_2 AUX1 (Influx Carrier) Auxin_Intercellular->AUX1_2 Influx Auxin_Inside2 Auxin (IAA) AUX1_2->Auxin_Inside2 TIBA TIBA TIBA->PIN1_1 Inhibits

Quantitative Effects of TIBA on Root Development

The application of TIBA induces distinct and quantifiable phenotypes in the root system. The following table summarizes typical effects observed across different plant species. It is crucial to note that the optimal concentration of TIBA is species- and even ecotype-dependent, necessitating empirical determination for each experimental system.

Plant SpeciesTIBA ConcentrationObserved Effect on Root SystemReference(s)
Arabidopsis thaliana1 µM - 10 µMDose-dependent reduction in lateral root number and density. Slight decrease in primary root growth at higher concentrations.[8][9]
Oryza sativa (Rice)10 ppm - 50 ppmRetarding effects on the dry weight of roots. 10 ppm showed a slight increase in the number of tillers.[10]
Solanum lycopersicum (Tomato)0.75 µM - 8 µMDose-dependent decrease in the number of regenerated roots from hypocotyl cuttings. Complete inhibition of rooting at higher concentrations.[11]
Picea abies (Norway Spruce)Not specifiedSignificantly depressed lateral root formation.[12]
Cicer arietinum (Chickpea)30 ppm - 35 ppm (seed soaking)Increased number of branches and leaves. Induced flowering and increased pod and seed number.[13]

Experimental Protocols

Protocol 1: Preparation of TIBA Stock Solution

A concentrated stock solution of TIBA allows for accurate and convenient addition to plant growth media. Due to its low solubility in water, a solvent such as dimethyl sulfoxide (DMSO) or ethanol is required.

Materials:

  • 2,4,5-Triiodobenzoic acid (TIBA) powder (CAS No: 88-82-4)

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a chemical fume hood.

  • Calculate Molar Mass: The molar mass of TIBA (C₇H₃I₃O₂) is approximately 499.81 g/mol .

  • Prepare a 10 mM Stock Solution:

    • Weigh out 5.0 mg of TIBA powder.

    • Dissolve the powder in 1 mL of DMSO or ethanol in a sterile microcentrifuge tube.

    • Vortex thoroughly until the TIBA is completely dissolved.

  • Storage: Store the stock solution at -20°C in a light-protected container (e.g., wrapped in aluminum foil). The stock solution is stable for several months.

Note on Solvent Choice: DMSO is a common solvent, but it can have biological effects at higher concentrations. Always include a solvent control (media with an equivalent amount of DMSO without TIBA) in your experiments.

Protocol 2: Studying Lateral Root Development in Arabidopsis thaliana on Agar Plates

This protocol details a standard method for observing the effects of TIBA on Arabidopsis root development in a controlled in vitro environment.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri plates (square plates are recommended for vertical growth)

  • TIBA stock solution (from Protocol 1)

  • Sterilization supplies (70% ethanol, 20% bleach solution with Tween 20)

  • Growth chamber with controlled light and temperature

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Experimental Workflow:

TIBA_Workflow cluster_prep Preparation cluster_growth Growth & Observation cluster_analysis Data Analysis Seed_Sterilization 1. Seed Sterilization Media_Preparation 2. Prepare MS-Agar Plates with TIBA & Controls Seed_Sterilization->Media_Preparation Seed_Plating 3. Plate Seeds Media_Preparation->Seed_Plating Stratification 4. Stratification (4°C, 2-3 days) Seed_Plating->Stratification Vertical_Growth 5. Vertical Growth (e.g., 22°C, 16h light) Stratification->Vertical_Growth Image_Acquisition 6. Image Acquisition (Daily or at endpoint) Vertical_Growth->Image_Acquisition Root_Measurement 7. Measure Primary Root Length & Lateral Root Number Image_Acquisition->Root_Measurement Density_Calculation 8. Calculate Lateral Root Density Root_Measurement->Density_Calculation Statistical_Analysis 9. Statistical Analysis Density_Calculation->Statistical_Analysis

Step-by-Step Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1-2 minutes.

    • Remove the ethanol and add 1 mL of a solution containing 20% commercial bleach and 0.05% Tween 20. Incubate for 10-15 minutes with occasional mixing.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in a small volume of sterile 0.1% agar solution for easier plating.

  • Media Preparation:

    • Prepare 1/2 strength MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving and cooling the media to approximately 50-60°C, add the TIBA stock solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

    • For the 0 µM TIBA control, add an equivalent volume of the solvent (DMSO or ethanol) used to prepare the TIBA stock. This is the crucial solvent control.

    • Pour the media into sterile square Petri plates.

  • Seed Plating and Growth:

    • Once the media has solidified, carefully plate the sterilized seeds in a single line at the top of each plate.

    • Seal the plates with micropore tape.

    • For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow the roots to grow along the surface of the agar. A common growth condition is 22°C with a 16-hour light/8-hour dark cycle.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings using a flatbed scanner or a microscope with a camera.

    • Use image analysis software like ImageJ to measure the primary root length and count the number of emerged lateral roots for each seedling.[14][15][16][17]

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[18]

    • For a more in-depth analysis, lateral root primordia at different developmental stages can be counted after clearing the roots.[18]

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and TIBA-treated groups.

Troubleshooting and Considerations

  • TIBA Precipitation: TIBA has low water solubility.[3] Ensure it is fully dissolved in the solvent before adding it to the cooling agar medium. If precipitation occurs in the media, the experiment should be repeated.

  • Pleiotropic Effects: As an inhibitor of a fundamental transport process, TIBA can have pleiotropic effects on plant development, including reduced plant height and altered flowering time.[5][13] It is important to consider these potential confounding factors when interpreting results.

  • Dose-Response Curve: Always perform a dose-response experiment to identify the optimal TIBA concentration that inhibits lateral root development without causing excessive toxicity or inhibition of primary root growth.

  • Solvent Effects: The solvent used for the TIBA stock solution (e.g., DMSO) can affect plant growth. A solvent control is essential for accurate interpretation of the results.

  • Genetic Background: The sensitivity to auxin transport inhibitors can vary between different plant species and even between ecotypes of the same species.

Conclusion

2,4,5-Triiodobenzoic acid is an invaluable tool for dissecting the intricate role of polar auxin transport in lateral root development. By carefully designing and executing experiments with appropriate controls, researchers can effectively use TIBA to modulate auxin distribution and gain deeper insights into the molecular and cellular mechanisms that govern root system architecture. The protocols and data presented in these application notes provide a robust framework for initiating such investigations, contributing to a more comprehensive understanding of plant development and its response to endogenous and environmental cues.

References

  • Adam, G. & Jahan, M. (2014). Effects of triiodobenzoic acid on growth, yield and photosynthetic pigment content of chickpea (Cicer arietinum L.). International Journal of Biosciences, 4(11), 1-8.
  • Casimiro, I., Marchant, A., Bhalerao, R. P., Beeckman, T., Dhooge, S., Swarup, R., ... & Bennett, M. (2001). Auxin transport promotes Arabidopsis lateral root initiation. The Plant Cell, 13(4), 843-852. Available at: [Link]

  • De Klerk, G. J., & Hanecakova, J. (2008). The role of light and polar auxin transport in root regeneration from hypocotyls of tomato seedling cuttings. Acta Horticulturae, (767), 177-184. Available at: [Link]

  • Dhonukshe, P., & Gadella, T. W. (2003). Effects of polar auxin transport inhibitor TIBA on protein targeting and dynamics in tobacco BY-2 cells. Plant and Cell Physiology, 44(11), 1150-1159. Available at: [Link]

  • Dubrovsky, J. G., Sauer, M., Napsucialy-Mendivil, S., Ivanchenko, M. G., Friml, J., Shishkova, S., ... & Benková, E. (2009). The lateral root initiation index: an integrative measure of primordium formation. Annals of botany, 103(5), 807–817. Available at: [Link]

  • Fujiwara, T., Nambara, E., Yamagishi, K., Goto, N., & Naito, S. (1992). The possible interaction of ammonium and auxin polar transport on root system architectures in the two ecotypes of Arabidopsis thaliana. Plant and Cell Physiology, 33(5), 583-590.
  • Hossain, M. A., & Mori, R. (2023). Novel QTL for Lateral Root Density and Length Improve Phosphorus Uptake in Rice (Oryza sativa L.). Plants, 12(17), 3097. Available at: [Link]

  • Islam, M. S., & Jahan, M. A. A. (2019). Effects of 2, 3, 5-triiodobenzoic acid on the anatomical changes of chickpea var. BARI Chola-7. Journal of the Bangladesh Agricultural University, 17(3), 226-231.
  • Jahan, M. A. A., & Khan, M. A. A. (2021). Effects of TIBA and Rhizobium application on growth, yield and biochemical components of BRRI Dhan-55 (Oryza sativa L.). Journal of the Bangladesh Agricultural University, 19(4), 441-447.
  • Khan, M. A., & Ullah, I. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. Plants, 12(14), 2642. Available at: [Link]

  • Ivanov, V. B., & Dubrovsky, J. G. (2013). Quantitative analysis of lateral root development: pitfalls and how to avoid them. The Plant Cell, 25(9), 3307-3311. Available at: [Link]

  • Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. Available at: [Link]

  • News. (2020, September 16). Teach you how to use 2,3,5-triiodobenzoic acid (TIBA).
  • Reed, R. C., Brady, S. R., & Muday, G. K. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369–1378. Available at: [Link]

  • Robnett, W. E., & Morey, P. R. (1973). Wood formation in Prosopis: Effect of 2,4-D, 2,4,5-T and TIBA. American Journal of Botany, 60(8), 745-754.
  • Lobet, G. (n.d.). Simple root image analysis in ImageJ. RIA - Root Image Analysis in ImageJ.
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  • AERU. (n.d.). 2,3,5-tri-iodobenzoic acid. University of Hertfordshire.
  • Liu, J., et al. (2013). TIBA dependent change of root system architecture in Col-0 and Ler-2 at 0.5 mM ammonium.
  • Casimiro, I., et al. (2001). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell. Available at: [Link]

  • Soeno, K., et al. (2010). Auxin biosynthesis inhibitors, identified by a genomics-based approach, provide insights... PubMed. Available at: [Link]

  • Armstrong, G., et al. (2004). Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis. PNAS. Available at: [Link]

  • Das, P., et al. (2023). A Simple Protocol for Mapping the Plant Root System Architecture Traits. JoVE. Available at: [Link]

  • Inukai, Y., et al. (2021). Auxin Distribution in Lateral Root Primordium Development Affects the Size and Lateral Root Diameter of Rice. Frontiers in Plant Science. Available at: [Link]

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  • Penn State College of Agricultural Sciences. (n.d.). Imaging and Analyzing Root Hair Length and Density. Department of Plant Science.
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  • Hagihara, S., et al. (2020). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. PNAS. Available at: [Link]

  • Wang, Y., et al. (2023). Root ABA Accumulation Delays Lateral Root Emergence in Osmotically Stressed Barley Plants by Decreasing Root Primordial IAA Accumulation. MDPI. Available at: [Link]

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Application

Application Note: Elucidating Auxin Transport Dynamics in Fruit Set Using 2,4,5-Triiodobenzoic Acid (TIBA)

[1] Abstract & Scope This guide details the use of 2,4,5-Triiodobenzoic acid (TIBA) as a chemical probe to investigate the role of Polar Auxin Transport (PAT) in fruit set, parthenocarpy, and abscission. Unlike auxinic h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This guide details the use of 2,4,5-Triiodobenzoic acid (TIBA) as a chemical probe to investigate the role of Polar Auxin Transport (PAT) in fruit set, parthenocarpy, and abscission. Unlike auxinic herbicides (e.g., 2,4-D) that mimic auxin, TIBA acts as a PAT inhibitor , effectively creating a "molecular tourniquet" that blocks the basipetal flow of Indole-3-Acetic Acid (IAA).[1]

This protocol is designed for researchers aiming to:

  • Induce parthenocarpy by trapping endogenous auxin within the ovary.[1]

  • Dissect the "survival signal" required to prevent fruit abscission.[1]

  • Validate the necessity of auxin efflux carriers (PIN proteins) in early fruit development.

Mechanism of Action

To use TIBA effectively, one must understand how it disrupts physiological flow.[1] TIBA does not simply "kill" the tissue; it alters the vector of hormonal signaling.

The Molecular Blockade

Fruit set is triggered by a fertilization-induced spike in auxin within the ovary. For the fruit to develop, two things must happen:

  • Local Accumulation: Auxin triggers cell division in the pericarp.[1]

  • Basipetal Export: A stream of auxin must exit the ovary and travel down the pedicel to the abscission zone (AZ). This flow inhibits the formation of the separation layer, preventing fruit drop.

TIBA inhibits this process by:

  • Blocking Efflux Carriers: It binds to PIN-FORMED (PIN) protein complexes, preventing the export of auxin from the cell.

  • Vesicle Trafficking Disruption: TIBA stabilizes actin filaments by interacting with villin , preventing the dynamic cycling of PIN proteins to the plasma membrane.

Pathway Visualization

The following diagram illustrates the critical checkpoints where TIBA intervention alters fruit fate.

TIBA_Mechanism Fertilization Fertilization / Pollination Ovary_IAA Ovary IAA Synthesis (High Concentration) Fertilization->Ovary_IAA Triggers PIN_Transport PIN-Mediated Efflux (Basipetal Transport) Ovary_IAA->PIN_Transport Export Pedicel Pedicel Tissue PIN_Transport->Pedicel Normal Auxin Flow Ovary_Accumulation Outcome A: Ovary IAA Accumulation (Parthenocarpy) PIN_Transport->Ovary_Accumulation If blocked at Ovary Base AZ_Activation Outcome B: AZ Activation (Fruit Abscission) PIN_Transport->AZ_Activation Signal Depletion at AZ Abscission_Zone Abscission Zone (AZ) Pedicel->Abscission_Zone Inhibits AZ Activation (Fruit Retention) TIBA TIBA Treatment (The Blockade) TIBA->PIN_Transport INHIBITS

Figure 1: Mechanistic pathway showing how TIBA-induced inhibition of PIN transport leads to dual outcomes: parthenocarpy (due to accumulation) or abscission (due to signal depletion).

Experimental Protocols

Critical Pre-Requisite: Solubility & Handling

TIBA is hydrophobic and insoluble in water .[1][2] Direct mixing into aqueous sprays or lanolin without pre-dissolution results in heterogeneous application and noisy data.[1]

  • Stock Solution (100 mM): Dissolve 50 mg of TIBA (MW ≈ 499.8 g/mol ) in 1 mL of 1N KOH or Absolute Ethanol .

  • Storage: Store at -20°C in amber tubes (light sensitive).

Protocol A: The Lanolin Paste Method (Precision Transport Block)

Best for: Studying abscission zones and inducing parthenocarpy in tomato/cotton.

Materials:

  • Anhydrous Lanolin (Wool Fat)

  • TIBA Stock Solution[1]

  • Tween-20 (Surfactant)[1]

  • Positive Control: Indole-3-Acetic Acid (IAA) or NAA[1]

  • Negative Control: Pure Lanolin + Solvent only[1]

Procedure:

  • Preparation of 0.5% (w/w) TIBA Paste:

    • Weigh 10g of anhydrous lanolin into a small glass beaker.

    • Melt gently in a water bath at 50°C.

    • Add 50 mg of TIBA (pre-dissolved in 200 µL Ethanol).

    • Add 50 µL Tween-20 to assist dispersion.[1]

    • Stir thoroughly while cooling to ensure a homogeneous paste.

  • Application (The "Ring" Technique):

    • To Induce Parthenocarpy: Emasculate the flower (remove anthers) 2 days pre-anthesis. Apply a 2mm thick ring of TIBA paste around the pedicel (just below the ovary). This traps endogenous auxin (if any) or blocks "survival" signals.[1] Note: Often combined with exogenous auxin applied to the ovary to prove transport is blocked.

    • To Induce Abscission: Apply the ring on the pedicel of a fertilized fruit. This simulates "decapitation" without physical wounding, starving the AZ of auxin.[1]

  • Data Collection:

    • Monitor fruit diameter (calipers) every 48 hours.

    • Record "Days to Abscission" (gentle touch test).[1]

Validation (The Rescue Experiment): To prove the observed effect is due to auxin transport inhibition and not toxicity, apply 1% IAA paste distal to the TIBA block (below the TIBA ring). If the fruit is retained, the system is validated.[1]

Protocol B: Localized Micro-Injection/Drop (Ovary Treatment)

Best for: Direct manipulation of ovary hormone balance.

Procedure:

  • Prepare a solution of 50 µM TIBA in water containing 0.1% Ethanol and 0.05% Tween-20.[1]

  • Using a micropipette, apply 10-20 µL directly onto the ovary of emasculated flowers.

  • Control: Apply solvent only.

  • Observation: Check for ovary expansion (parthenocarpy) vs. necrosis.[1]

Data Analysis & Expected Results

When analyzing TIBA experiments, distinguish between toxic effects (tissue collapse, browning) and physiological effects (abscission, growth arrest).[1]

Treatment LocationPhysiological StateExpected PhenotypeMechanistic Interpretation
Pedicel (Ring) Unpollinated / EmasculatedAbscission (Rapid)Blockade of basal auxin flux accelerates AZ activation.[1]
Pedicel (Ring) Pollinated (Fertilized)Abscission (Delayed)Even with fertilization, blocking export mimics sink termination.
Ovary (Direct) UnpollinatedParthenocarpy (Variable)Traps weak endogenous auxin signals within the ovary, triggering expansion.
Pedicel (Ring) + IAA Rescue (Distal)Fruit Retention Confirms TIBA acted on transport, not as a general toxin.[1]

Troubleshooting & Optimization

Phytotoxicity[1]
  • Symptom: Leaf curling (epinasty) or necrosis near the application site.

  • Cause: Concentration too high or solvent (Ethanol) not evaporated/diluted enough.[1]

  • Fix: Reduce TIBA to 0.1% in lanolin. Ensure ethanol is <1% of final paste volume.[1]

Lack of Effect
  • Symptom: TIBA treated fruits behave like controls.[1]

  • Cause: Poor solubility (crystals in paste) or bypassing.[1]

  • Fix: Ensure TIBA was dissolved in KOH/EtOH before adding to lanolin. Apply a wider ring to prevent auxin flowing through internal vascular bundles that might be missed by superficial application.[1]

Experimental Workflow Visualization

Workflow Step1 Step 1: Solubilization Dissolve TIBA in 1N KOH/EtOH Step2 Step 2: Carrier Mixing Mix into Lanolin + Tween 20 (Target: 0.1% - 1.0%) Step1->Step2 Step3 Step 3: Application Apply Ring to Pedicel (Pre- or Post-Anthesis) Step2->Step3 Step4 Step 4: Observation Measure Size & Drop Rate Step3->Step4 Validation Validation Apply IAA Distal to Ring Step3->Validation Rescue Arm

Figure 2: Step-by-step experimental workflow for Lanolin Paste application.

References

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport.[1] Journal of Experimental Botany. Link

  • Serrani, J. C., et al. (2010). Inhibition of Auxin Transport from the Ovary or from the Apical Shoot Induces Parthenocarpic Fruit-Set in Tomato Mediated by Gibberellins.[1] Plant Physiology. Link

  • Toku-E. 2,3,5-Triiodobenzoic Acid Technical Data & Solubility. Link

  • Zhu, J., et al. (2016). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport.[1] Plant Physiology. Link

  • Mariotti, L., et al. (2011). Hormone regulatory mechanism underlying parthenocarpic fruit formation in tomato.[1][3] Journal of Plant Physiology. Link

Sources

Method

Application Notes &amp; Protocols: Utilizing 2,4,5-Triiodobenzoic Acid for the Targeted Suppression of Somatic Embryogenesis

Abstract: Somatic embryogenesis, the process by which somatic cells develop into embryos, is a cornerstone of plant biotechnology, enabling mass propagation and genetic engineering. However, understanding and controlling...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Somatic embryogenesis, the process by which somatic cells develop into embryos, is a cornerstone of plant biotechnology, enabling mass propagation and genetic engineering. However, understanding and controlling this developmental pathway is crucial for both fundamental research and commercial applications. The establishment of precise auxin gradients is a prerequisite for the initiation and patterned development of somatic embryos. This guide details the application of 2,4,5-Triiodobenzoic acid (TIBA), a potent polar auxin transport inhibitor, as a tool to suppress somatic embryogenesis. By disrupting the directional flow of auxin, TIBA allows researchers to probe the hormonal requirements of embryogenesis and to prevent this developmental pathway when desired. This document provides an in-depth overview of the mechanism, detailed protocols for its use, and guidance on data interpretation for researchers, scientists, and drug development professionals.

Scientific Foundation: The Role of Polar Auxin Transport in Embryogenesis

Somatic embryogenesis mimics zygotic embryogenesis in its requirement for a highly organized and dynamic hormonal environment. The phytohormone auxin, particularly indole-3-acetic acid (IAA), plays a central role. It is not merely the presence of auxin, but its differential distribution—forming localized maxima and minima—that dictates cell fate and patterning.[1][2] This directional, cell-to-cell flow, known as polar auxin transport (PAT), is essential for establishing the apical-basal polarity of the developing embryo, defining the future shoot and root poles.[3][4]

The induction of somatic embryogenesis often involves an initial culture phase on a medium rich in a strong synthetic auxin, like 2,4-Dichlorophenoxyacetic acid (2,4-D), to induce an embryogenic state in the explant's cells.[5][6][7] Subsequently, the development of these pro-embryogenic masses into mature embryos typically requires a reduction or removal of exogenous auxin, allowing endogenous auxin gradients to form and guide development.[5][8]

Mechanism of Action: TIBA as a Disruptor of Auxin Gradients

2,4,5-Triiodobenzoic acid (TIBA) functions as a classic inhibitor of polar auxin transport.[9][10][11] Its primary mode of action is to interfere with auxin efflux carrier proteins, such as the PIN-FORMED (PIN) proteins, which are responsible for directing auxin out of cells.[1] By blocking these carriers, TIBA prevents the establishment of auxin gradients. The consequence in a tissue culture setting is the disruption of the morphogenetic processes that depend on these gradients.

When TIBA is added to the culture medium, it effectively floods the system and prevents the localized accumulation of auxin required to trigger and sustain embryo development. Embryo formation from embryogenic cells is suppressed, often without inhibiting cell division itself.[9] This makes TIBA an invaluable tool for dissecting the specific role of auxin transport in embryogenesis, distinct from the roles of auxin in cell proliferation.

TIBA_Mechanism cluster_0 Normal Polar Auxin Transport (PAT) cluster_1 PAT Disruption by TIBA Cell_A Cell A PIN Protein Cell_B Cell B PIN Protein Cell_A:p1->Cell_B:f0 Directional Auxin Efflux Auxin Gradient High Auxin Concentration Cell_B:p1->Auxin Gradient Establishes Gradient Auxin_Source Auxin Source Auxin_Source->Cell_A:f0 Auxin Entry Embryo Development Embryo Development Auxin Gradient->Embryo Development Promotes Cell_C Cell C Blocked PIN No Gradient Auxin Trapped No Gradient Forms Cell_C:f0->No Gradient No Directional Flow (Uniform Distribution) Cell_D Cell D Blocked PIN Auxin_Source_2 Auxin Source Auxin_Source_2->Cell_C:f0 Auxin Entry TIBA TIBA TIBA->Cell_C:p1 Blocks Efflux TIBA->Cell_D:p1 Blocks Efflux Suppressed Embryogenesis Suppressed Embryogenesis No Gradient->Suppressed Embryogenesis Inhibits

Caption: Mechanism of TIBA-mediated suppression of somatic embryogenesis.

Application Notes & Quantitative Data

The primary application of TIBA in this context is to act as a negative control for auxin transport, helping to confirm that observed embryogenesis is indeed dependent on the establishment of endogenous auxin gradients. It can also be used to maintain callus in a proliferative, non-embryogenic state.

The effective concentration of TIBA is highly species-dependent and must be determined empirically. Application of TIBA can lead to a marked decrease in the frequency of somatic embryo formation, with complete inhibition at higher concentrations.[12] In some cases, embryos that do form may exhibit severe morphological abnormalities, such as jar-shaped or fused cotyledons, further highlighting the role of PAT in proper organogenesis.[12]

Table 1: Reported Effective Concentrations of TIBA for Somatic Embryogenesis Suppression

Plant SpeciesExplant TypeEffective TIBA Concentration (µM)Observed EffectReference
Panax ginsengCotyledon5 - 10Decreased frequency, abnormal cotyledons[12]
Panax ginsengCotyledon20Complete inhibition of embryo formation[12]
Eleutherococcus senticosusEmbryogenic cellsNot specified, but effectiveSuppressed embryo formation and polarity[9]
Daucus carotaEmbryogenic cells1Blocked morphogenetic transitions[4]
Arachis hypogaeaMature embryo axes0.5 - 5.0 mg/LDose-dependent reduction in embryogenesis[3]

Note: Concentrations may need to be optimized based on the specific genotype, explant source, and basal medium composition.

Experimental Protocols

Protocol 1: Preparation of TIBA Stock Solution (1 mM)

Materials:

  • 2,4,5-Triiodobenzoic acid (FW: 499.81 g/mol )

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • High-purity water (e.g., Milli-Q®)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

  • Magnetic stirrer and stir bar

  • Analytical balance and pH meter

Procedure:

  • Weighing: Accurately weigh 50.0 mg of TIBA powder and place it in a sterile glass beaker.

  • Solubilization: Add approximately 80 mL of high-purity water. TIBA has very low solubility in neutral water.

  • Alkalinization: While stirring, add 1 M KOH or NaOH dropwise until the TIBA powder completely dissolves. The solution will become clear. This occurs as the acidic TIBA is converted to its more soluble salt form.

  • pH Adjustment: Carefully adjust the pH of the solution back to a range of 6.0 - 7.0 using dilute HCl. Do not let the pH drop too low, as the TIBA may precipitate out of solution.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water. This yields a 1 mM stock solution.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle. Autoclaving is not recommended as it may degrade the compound.

  • Storage: Store the stock solution at 4°C in the dark for up to one month.

Protocol 2: Experimental Workflow for Assessing TIBA-Mediated Suppression

This protocol assumes a standard two-step process for somatic embryogenesis: an induction phase followed by a development phase. TIBA is typically added during the development phase when auxin gradients are critical.

Phase I: Induction of Embryogenic Callus

  • Explant Preparation: Prepare suitable explants (e.g., immature zygotic embryos, cotyledons, hypocotyls) under sterile conditions.

  • Induction Medium: Culture the explants on a solidified plant tissue culture medium (e.g., MS-based) supplemented with a high concentration of an auxin, typically 2,4-D (e.g., 1-10 mg/L), to induce embryogenic callus.

  • Incubation: Incubate the cultures for 2-4 weeks in the dark at a controlled temperature (e.g., 25°C) until pro-embryogenic masses are visible.

Phase II: Embryo Development and TIBA Treatment

  • Prepare Development Media: Prepare a basal medium that promotes embryo development. This medium typically has a reduced auxin concentration or is auxin-free.

  • Establish Treatment Groups: Aliquot the development medium into separate sterile containers for each treatment group.

    • Control Group: Basal development medium (no TIBA).

    • TIBA Treatment Groups: Add the sterile 1 mM TIBA stock solution to the molten medium (after autoclaving and cooling to ~50-55°C) to achieve the desired final concentrations. A good starting range is 0 µM (Control), 1 µM, 5 µM, 10 µM, and 20 µM. Mix thoroughly before pouring plates.

  • Subculture: Transfer equivalent amounts of embryogenic callus from the induction phase onto the control and TIBA-containing development media.

  • Incubation: Incubate the cultures under appropriate light and temperature conditions for embryo development (e.g., 16/8h light/dark cycle at 25°C) for 4-8 weeks.

  • Data Collection:

    • Periodically (e.g., weekly), count the number of somatic embryos formed per explant under a stereomicroscope.

    • Record the developmental stage of the embryos (globular, heart, torpedo, cotyledonary).

    • Document any morphological abnormalities.

    • At the end of the experiment, calculate the embryogenesis frequency (%) and the average number of embryos per explant for each treatment.

Experimental_Workflow cluster_treatments Treatment Groups Start Start: Explant Preparation Induction Phase 1: Induction Culture on High-Auxin Medium (e.g., 2,4-D) Start->Induction Callus Formation of Embryogenic Callus Induction->Callus Subculture Phase 2: Subculture Transfer callus to Development Medium Callus->Subculture Control Control Medium (0 µM TIBA) Subculture->Control TIBA1 Treatment 1 (e.g., 1 µM TIBA) Subculture->TIBA1 TIBA2 Treatment 2 (e.g., 5 µM TIBA) Subculture->TIBA2 TIBA_N Treatment N (e.g., 20 µM TIBA) Subculture->TIBA_N Incubation Incubate for 4-8 Weeks Control->Incubation TIBA1->Incubation TIBA2->Incubation TIBA_N->Incubation Data Data Collection & Analysis - Count Embryos - Assess Morphology - Calculate Frequency Incubation->Data End End Data->End

Caption: Experimental workflow for testing TIBA's effect on somatic embryogenesis.

Interpretation and Troubleshooting

  • Expected Results: A clear dose-dependent inhibition of somatic embryogenesis should be observed. Low TIBA concentrations may reduce the number of embryos, while high concentrations should lead to complete suppression.[12]

  • Morphological Analysis: Carefully observe any embryos that form in the presence of TIBA. Abnormalities in polarity (e.g., lack of a distinct root/shoot axis) or organ development (malformed cotyledons) are strong indicators that polar auxin transport has been disrupted.[9][12]

  • Troubleshooting:

    • No effect observed: The TIBA concentrations may be too low for the specific plant species or genotype. Increase the concentration range in the next experiment. Also, verify the activity of the TIBA stock solution.

    • Explant necrosis/death: The TIBA concentrations may be toxic. Lower the concentration range. While TIBA's primary effect is on auxin transport, very high concentrations can have secondary cytotoxic effects.

    • High variability: Ensure that the embryogenic callus used for subculturing is as homogenous as possible and that equal amounts are transferred to each plate. High biological variability is inherent in tissue culture, so use a sufficient number of replicates.

References

  • Choi, Y. E., Yang, D. C., Park, J. C., Soh, W. Y., & Choi, K. T. (2001). Triiodobenzoic acid, an auxin polar transport inhibitor, suppresses somatic embryo formation and postembryonic shoot/root development in Eleutherococcus senticosus. Plant Cell, Tissue and Organ Culture, 65(2), 109-115. [Link]

  • Choi, Y. E., Kim, H. S., Soh, W. Y., & Yang, D. C. (1997). Developmental and structural aspects of somatic embryos formed on medium containing 2,3,5-triiodobenzoic acid. Plant Cell Reports, 16(11), 738-744. [Link]

  • Frank, S., & Groll, D. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733. [Link]

  • Ferreira, J. S., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(8), 6033-6042. [Link]

  • Bhojwani, S. S., & Dantu, P. K. (2013). Somatic Embryogenesis. In Plant Tissue Culture: An Introductory Text (pp. 115-135). Springer India. [Link]

  • Saniewski, M., et al. (2018). Inhibitors of Polar Auxin Transport. In Auxins and Their Role in Plant Development. IntechOpen. [Link]

  • Zhang, Y., et al. (2022). Melatonin Antagonizes Cytokinin Responses to Stimulate Root Growth in Arabidopsis. International Journal of Molecular Sciences, 23(15), 8432. [Link]

  • Agri-growth. (n.d.). TIBA for Plant Tissue Culture: Enhancing Somatic Embryogenesis. Agri-growth. [Link]

  • Wang, T., et al. (2023). 5-AzaC Facilitates Somatic Embryogenesis and Germination Across Two Embryogenic Lines in Larix olgensis. Forests, 14(7), 1433. [Link]

  • Fehér, A. (2015). Molecular aspects of somatic-to-embryogenic transition in plants. Plant Cell, Tissue and Organ Culture, 120(3), 827-845. [Link]

  • Wójcik, A. M., & Wielgus, K. (2021). The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L. Epicotyl Explants. Agronomy, 11(11), 2319. [Link]

  • Su, Y. H., & Zhang, X. S. (2009). Auxin gradients trigger de novo formation of stem cells during somatic embryogenesis. Plant Signaling & Behavior, 4(7), 574-576. [Link]

  • Su, Y. H., Liu, Y. B., & Zhang, X. S. (2009). Auxin-Cytokinin Interaction Regulates Meristem Development. Molecular Plant, 2(4), 616-625. [Link]

  • Thorpe, T. A., & Stasolla, C. (2001). Somatic Embryogenesis: Morphogenesis, Physiology. In Somatic Embryogenesis in Woody Plants (pp. 1-28). Springer, Dordrecht. [Link]

  • Nic-Can, G. I., & Loyola-Vargas, V. M. (2019). Signaling Overview of Plant Somatic Embryogenesis. Frontiers in Plant Science, 10, 87. [Link]

  • Wójcikowska, B., et al. (2020). Auxin biosynthesis maintains embryo identity and growth during BABY BOOM-induced somatic embryogenesis. Plant Physiology, 183(3), 1238-1253. [Link]

  • Lema-Rumińska, J., & Kulpa, D. (Eds.). (2023). Plant Tissue Culture and Plant Somatic Embryogenesis. MDPI. [Link]

  • He, F., et al. (2017). Auxin Control of Root Organogenesis from Callus in Tissue Culture. Frontiers in Plant Science, 8, 1881. [Link]

  • Yoshihara, T., & Spalding, E. P. (2017). LAZY Genes Mediate the Effects of Gravity on Auxin Gradients and Plant Architecture. Plant Physiology, 175(3), 1195-1206. [Link]

  • The Plant Journal. (2024). Stop the flow: Improving somatic embryogenesis using auxin transport inhibitors. The Plant Journal, 117(6), 1545-1546. [Link]

  • Anupalli, R. R., et al. (2009). Effect of auxins and auxin polar transport inhibitor (TIBA) on somatic embryogenesis in groundnut (Arachis hypogaea L.). African Journal of Biotechnology, 8(20). [Link]

  • Fischer-Iglesias, C., & Neuhaus, G. (2001). The Role of Auxin in Plant Embryogenesis. In Somatic Embryogenesis in Woody Plants (pp. 29-54). Springer, Dordrecht. [Link]

Sources

Application

Field Application of 2,3,5-Triiodobenzoic Acid (TIBA) as a Plant Growth Regulator: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and agricultural professionals on the field application of 2,3,5-Triiodobenzoic Acid (TIBA), a potent plant growth regulator. These notes and prot...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and agricultural professionals on the field application of 2,3,5-Triiodobenzoic Acid (TIBA), a potent plant growth regulator. These notes and protocols are designed to ensure scientific integrity, operational safety, and optimal efficacy in research and developmental settings.

Introduction: Understanding TIBA's Role in Plant Physiology

2,3,5-Triiodobenzoic Acid (TIBA) is a synthetic plant growth regulator classified as an auxin transport inhibitor.[1][2] Its primary function is to disrupt the natural flow of auxin, a key plant hormone, from the apical meristems downwards through the plant. This process, known as polar auxin transport, is fundamental to numerous developmental processes, most notably apical dominance, where the central stem's growth is prioritized over lateral branches.[1]

By inhibiting polar auxin transport, TIBA effectively alters the plant's architecture and resource allocation. This targeted intervention can lead to a variety of desirable agronomic traits, including increased branching, reduced plant height to prevent lodging, stimulated flowering, and ultimately, enhanced crop yield.[1][2][3] The concentration of TIBA is a critical determinant of its effect; high concentrations can excessively inhibit growth, while lower, carefully calibrated doses can promote desirable characteristics.[1][2]

Mechanism of Action: A Molecular Perspective

TIBA's inhibitory effect on polar auxin transport is achieved by targeting the cellular machinery responsible for directional auxin movement. Specifically, TIBA disrupts the trafficking and localization of PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[4] This disruption is intricately linked to TIBA's influence on the actin cytoskeleton. Research has shown that TIBA can cause excessive bundling of actin filaments, which in turn impairs the vesicle trafficking necessary for the dynamic cycling of PIN proteins to and from the cell membrane.[4]

Core Principles for Field Application

Successful field application of TIBA hinges on a thorough understanding of the target crop's physiology, environmental conditions, and the specific agricultural objective. The following principles should guide all experimental designs and applications:

  • Crop-Specific Response: Different plant species and even varieties within the same species can exhibit varied sensitivity and response to TIBA. Preliminary small-scale trials are crucial to determine optimal concentrations and application timings for a specific cultivar.

  • Growth Stage is Critical: The timing of TIBA application in relation to the plant's developmental stage is paramount. Applications are often most effective during periods of active vegetative growth or at the transition to the reproductive phase, such as the early flowering stage in soybeans.[1][3]

  • Concentration is Key: The line between growth regulation and phytotoxicity is concentration-dependent. Precise calculation and uniform application of the desired concentration are essential to avoid detrimental effects on the crop.

  • Environmental Considerations: Factors such as temperature, humidity, and soil moisture can influence the plant's uptake and response to TIBA. Applications should be planned for moderate weather conditions to ensure optimal absorption and minimize spray drift.

Safety and Handling Protocols

As with any biologically active compound, safe handling of TIBA is of utmost importance. Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing when handling TIBA powder or solutions.[5][6][7]

  • Ventilation: When preparing stock solutions from powder, work in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.

  • Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water. Do not eat, drink, or smoke when handling TIBA.[5][6][7] Wash hands and exposed skin thoroughly after handling.[5][6][7]

  • Storage: Store TIBA in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[7] Keep the container tightly sealed.

  • Disposal: Dispose of unused TIBA and its containers in accordance with local, state, and federal regulations. Do not contaminate water sources.

Preparation of TIBA Stock and Working Solutions

Accurate preparation of solutions is fundamental to reproducible experimental outcomes. TIBA is sparingly soluble in water but readily dissolves in solvents like ethanol or acetone.[1]

Materials
  • 2,3,5-Triiodobenzoic Acid (TIBA) powder

  • Ethanol (95% or absolute) or Acetone

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Weighing balance

  • Appropriate PPE

Protocol for a 10,000 ppm (10 mg/mL) Stock Solution
  • Weighing: Accurately weigh 1 gram of TIBA powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 50-60 mL of ethanol or acetone to the flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the TIBA powder is completely dissolved.

  • Bringing to Volume: Once dissolved, carefully add distilled or deionized water to bring the total volume to the 100 mL mark.

  • Storage: Transfer the stock solution to a clearly labeled, sealed container and store it in a cool, dark place.

Preparation of Working Solutions

To prepare a working solution of a desired concentration, use the following formula:

C1V1 = C2V2

Where:

  • C1 = Concentration of the stock solution (e.g., 10,000 ppm)

  • V1 = Volume of the stock solution needed

  • C2 = Desired concentration of the working solution (e.g., 200 ppm)

  • V2 = Final volume of the working solution desired

Example: To prepare 1 Liter (1000 mL) of a 200 ppm working solution from a 10,000 ppm stock solution:

(10,000 ppm) * V1 = (200 ppm) * (1000 mL) V1 = (200 * 1000) / 10,000 V1 = 20 mL

You would take 20 mL of the 10,000 ppm stock solution and add it to 980 mL of water to get a final volume of 1 L at a concentration of 200 ppm.

Field Application Protocols

The following protocols are provided as a guide. Researchers must optimize these for their specific conditions and crop varieties.

General Field Trial Design and Workflow

A robust field trial is essential for validating the efficacy of TIBA. A randomized complete block design is often employed to minimize the effects of field variability.

Field_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial_execution Trial Execution Phase cluster_post_trial Post-Trial Phase Site_Selection Site Selection & Characterization Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Protocol_Dev Protocol Development (Rates, Timings) Experimental_Design->Protocol_Dev Material_Prep Prepare TIBA Solutions & Equipment Protocol_Dev->Material_Prep Plot_Layout Plot Layout & Marking Material_Prep->Plot_Layout Planting Planting of Test Crop Plot_Layout->Planting Application TIBA Application at Designated Growth Stages Planting->Application Data_Collection In-Season Data Collection (e.g., Plant Height, Node Count) Application->Data_Collection Harvest Harvest Individual Plots Data_Collection->Harvest Yield_Analysis Yield & Quality Analysis Harvest->Yield_Analysis Data_Analysis Statistical Analysis of Data Yield_Analysis->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: A generalized workflow for a TIBA field trial.

Crop-Specific Application Protocols
  • Objective: To reduce lodging, promote branching, and increase pod set and overall yield.

  • Application Timing: Early flowering to full flowering stage. This timing is critical to redirect the plant's energy from vegetative growth to reproductive development.

  • Concentration: 100-200 mg/L (ppm).[2]

  • Application Rate: 45-75 grams of active ingredient per hectare.[1][3]

  • Method: Foliar spray, ensuring thorough coverage of the plant canopy.

  • Causality: Applying TIBA at the onset of flowering inhibits the strong apical dominance typical of indeterminate soybean varieties. This leads to a more compact plant with sturdier stems, reducing the risk of lodging. The inhibition of auxin flow also promotes the development of lateral buds into pod-bearing branches, increasing the number of pods per plant and, consequently, the seed yield.[8]

  • Objective: To control excessive vegetative growth (rank growth), promote a more compact plant architecture, and improve boll retention and yield.

  • Application Timing: Flowering and boll set stages.[9][10] The physiological rationale is to manage the plant's carbohydrate allocation, shifting it from vegetative growth to the developing bolls, which are strong sinks for nutrients.

  • Concentration: Approximately 100 ppm.[9][10]

  • Method: Foliar spray.

  • Causality: Cotton has an indeterminate growth habit, meaning it continues to produce vegetative growth simultaneously with reproductive structures. Under favorable conditions, this can lead to excessive vegetative growth that shades lower bolls and competes for resources. TIBA application at the appropriate time curtails this vegetative growth, allowing more sunlight to penetrate the canopy and directing more photosynthates to the developing bolls, which can increase boll retention and overall yield.[9][10]

  • Objective: To promote lateral branching ("feathering") in young nursery trees to develop a desirable tree structure for high-density planting systems.

  • Application Timing: Applied to one-year-old wood.[11]

  • Method: Can be mixed with latex paint and applied to dormant buds or as a foliar spray on young, actively growing shoots.

  • Causality: In young apple trees, strong apical dominance can suppress the growth of lateral buds, resulting in a "whip" with few branches. By inhibiting the downward flow of auxin from the apical bud, TIBA releases these lateral buds from dormancy, stimulating their outgrowth into feathers. This is crucial for establishing the desired tree architecture early in the orchard's life.

  • Objective: To promote tuberization and increase the yield of potato tubers.

  • Application Timing: During the budding stage.[1]

  • Concentration: Approximately 100 mg/kg (ppm) solution.[1]

  • Method: Foliar spray.

  • Causality: Tuber formation in potatoes is a complex process influenced by hormonal balances. By altering the auxin balance within the plant, TIBA can help to promote the initiation and development of tubers.

Data Collection and Analysis

To rigorously evaluate the effects of TIBA, systematic data collection is essential. Key parameters to measure include:

  • Morphological Changes: Plant height, stem diameter, number of branches, and internode length.

  • Reproductive Development: Number of flowers, number of pods/fruits, and fruit set percentage.

  • Yield Components: Total seed/fruit weight per plant, 100-seed/fruit weight, and overall yield per unit area (e.g., kg/hectare ).

  • Quality Parameters: Depending on the crop, this could include oil or protein content in seeds, or fruit size and grade.

All collected data should be subjected to appropriate statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.

Quantitative Data Summary

The following table summarizes typical application rates and expected outcomes for various crops. These values should be considered as starting points for optimization in specific field conditions.

CropApplication TimingConcentration (ppm)Application Rate (g a.i./ha)Expected Primary Outcomes
Soybean Early to Full Bloom100 - 20045 - 75Reduced lodging, increased branching and pod set, yield increase.[1][3][8]
Cotton Flowering & Boll Set~100-Reduced plant height, more compact architecture, increased boll retention.[9][10]
Peanut Flowering Stage~200-Improved fruit quality and potential yield increase.
Potato Budding Stage~100-Increased tuber yield.[1]

Visualization of TIBA's Mechanism of Action

TIBA_Mechanism cluster_normal Normal Polar Auxin Transport cluster_tiba Effect of TIBA Application Apical_Bud Apical Bud (Auxin Production) PIN_Proteins PIN Proteins at Basal Cell Membrane Apical_Bud->PIN_Proteins Auxin transported via Auxin_Flow Uninhibited Downward Auxin Flow PIN_Proteins->Auxin_Flow Lateral_Bud_Dormancy Lateral Bud Dormancy (Apical Dominance) Auxin_Flow->Lateral_Bud_Dormancy maintains TIBA TIBA Application Actin_Disruption Actin Cytoskeleton Disruption TIBA->Actin_Disruption PIN_Trafficking_Inhibition Inhibition of PIN Protein Trafficking Actin_Disruption->PIN_Trafficking_Inhibition leads to Blocked_Auxin_Flow Blocked Downward Auxin Flow PIN_Trafficking_Inhibition->Blocked_Auxin_Flow Lateral_Bud_Outgrowth Lateral Bud Outgrowth (Bushier Plant) Blocked_Auxin_Flow->Lateral_Bud_Outgrowth promotes

Caption: TIBA's disruption of polar auxin transport.

Environmental Fate and Considerations

While TIBA is a valuable tool, its environmental impact must be considered. As a chemical applied to agricultural fields, there is potential for it to enter soil and water systems. Its persistence and mobility in the environment will depend on factors such as soil type, pH, microbial activity, and rainfall. While specific data on the environmental fate of TIBA is not as extensive as for some major herbicides, its classification as a benzoic acid derivative suggests it is likely to be degraded by soil microorganisms over time. However, researchers have a responsibility to use TIBA judiciously, following recommended application rates to minimize potential off-target effects. Further research into the ecotoxicology of TIBA on non-target organisms is warranted to fully understand its environmental profile.

Conclusion

2,3,5-Triiodobenzoic Acid is a powerful and versatile plant growth regulator that, when applied with a clear understanding of its mechanism of action and with careful attention to crop-specific protocols, can significantly enhance desirable agronomic traits. The key to its successful application lies in the precise control of concentration and timing, tailored to the specific crop and environmental conditions. By following the scientifically grounded protocols and safety measures outlined in this guide, researchers and agricultural professionals can effectively utilize TIBA to optimize plant growth and improve crop productivity.

References

  • Boost Soybean Yield: The Role of 2,3,5-Triiodobenzoic Acid (TIBA). (URL: [Link])

  • An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. PubMed. (URL: [Link])

  • Growth analysis of BRRI dhan 44 following TIBA application. ResearchGate. (URL: [Link])

  • 2,3,5, TRI-IODO BENZOIC ACID (TIBA). Suvchem Laboratory Chemicals. (URL: [Link])

  • Teach you how to use 2,3,5-triiodobenzoic acid (TIBA). Knowledge. (URL: [Link])

  • The effect of TIBA on rooting of tomato seedling cuttings. ResearchGate. (URL: [Link])

  • Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA. Knowledge. (URL: [Link])

  • Tri-Iodobenzoic Acid (TIBA) Pure. Baker & Baker. (URL: [Link])

  • Response of Cotton to Atonik and TIBA for Growth, Enzymes and Yield. Science Alert. (URL: [Link])

  • EFFECTS OF TIBA ON GROWTH, YIELD AND YIELD COMPONENTS OF SOYBEAN. (URL: not available)
  • Foliar Fertilization as a Strategy to Increase the Proportion of Mature Pods in Peanut (Arachis hypogaea L.). ResearchGate. (URL: [Link])

  • Tuber Formation in Potato: Induction, Initiation, and Growth. ResearchGate. (URL: [Link])

  • improved feathering on apple nursery trees by ba application. ResearchGate. (URL: [Link])

  • Regulation of legume nodulation by acidic growth conditions. PMC. PubMed Central. (URL: [Link])

  • Inhibitors of Polar Auxin Transport. ResearchGate. (URL: [Link])

  • Response of Cotton to Atonik and TIBA for Growth, Enzymes and Yield. ResearchGate. (URL: [Link])

  • Foliar Fertilizer Program Comparison in Peanuts. AgroLiquid. (URL: [Link])

  • Improving field legume nodulation by crushing nodules onto seeds: implications for small-scale farmers. Frontiers. (URL: [Link])

  • Tuberization in Potato. PPTX. Slideshare. (URL: [Link])

  • 2,3,5-TRIIODOBENZOIC ACID AR MSDS CAS No. Loba Chemie. (URL: [Link])

  • Naphthylphthalamic acid and the mechanism of polar auxin transport. Oxford Academic. (URL: [Link])

  • Improving feathering in different nursery apple trees by plant growth regulators. SciELO. (URL: [Link])

  • EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand. (URL: [Link])

  • Peanut Response to Soil and Foliar Applic
  • Optimal Cotton Insecticide Application Termination Timing: A Meta-Analysis. PubMed. (URL: [Link])

  • Nodulation and early growth of faba bean (Vicia faba L.) and pea (Pisum sativum L.) as affected by strain of Rhizobium, NO3- supply, and growth temperature. ResearchGate. (URL: [Link])

  • Auxin-induced fruit-set in tomato is mediated in part by gibberellins. PubMed. (URL: [Link])

  • Tuberization in Potato Involves a Switch from Apoplastic to Symplastic Phloem Unloading. (URL: not available)
  • The polar auxin transport inhibitor TIBA inhibits endoreduplication in dark grown spinach hypocotyls. PubMed. (URL: [Link])

  • (PDF) INFLUENCES OF PLANT GROWTH REGULATORS ON YIELD OF SOYBEAN. (URL: [Link])

  • Use of Plant Growth Regulators for Feathering and Flower Suppression of Apple Nursery Trees in. ASHS Journals. (URL: [Link])

  • IMPROVED FEATHERING ON APPLE NURSERY TREES BY BA APPLICATION. International Society for Horticultural Science. (URL: [Link])

  • Enhancing nodulation in legumes through targeted editing of regulatory peptides. YouTube. (URL: [Link])

  • Irrigation and Fertigation Recommendations For Peanuts. Netafim USA. (URL: [Link])

  • Regulation of polar auxin transport by protein and lipid kinases. PMC. PubMed Central. (URL: [Link])

  • Physiological Aspect of Tuberization in Pot
  • Fruit Set and Yield Enhancement in Tomato (Lycopersicon esculentum Mill.) Using Gibberellic Acid and 2,4. (URL: not available)
  • The Effect of a Preparation Containing Rhizobial Nod Factors on Pea Morphological Traits and Physiology. MDPI. (URL: [Link])

  • Post Emergent Foliar Nutrient Strategies for Peanuts. YouTube. (URL: [Link])

  • The Growth, Fruit Set and Fruit Cracking Incidents of Tom
  • Potato Tubers: Complete Growing Guide and Science Explained. Spices – Alibaba.com. (URL: [Link])

  • Lecture Notes of Exposure Visit cum Capacity Building Program on Cotton Production Technologies. Mongabay. (URL: [Link])

  • Improving Tom
  • Planting and Defoliation Timing Impacts on Cotton Yield and Quality. USDA ARS. (URL: [Link])

  • Growth and Development – First 60 Days. Cotton Physiology Today. (URL: [Link])

Sources

Method

Application Note: Experimental Design for Testing TIBA Effects on Crop Yield

Core Directive & Rationale This guide deviates from standard "recipe-style" protocols to address the why and how of manipulating plant architecture for yield optimization. The Scientific Premise: Crop yield is often limi...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Rationale

This guide deviates from standard "recipe-style" protocols to address the why and how of manipulating plant architecture for yield optimization.

The Scientific Premise: Crop yield is often limited by apical dominance , where the main shoot suppresses the development of lateral branches and reproductive sinks (pods/fruits) via Polar Auxin Transport (PAT). TIBA (2,3,5-Triiodobenzoic acid) acts as a specific inhibitor of auxin efflux carriers (PIN proteins).[1][2] By chemically disrupting this transport, we can "release" lateral buds, shorten internodes, and redirect photoassimilates from vegetative elongation to reproductive filling (source-sink rebalancing).

Critical Warning: TIBA is a hormetic compound. At low doses, it may stimulate rooting; at optimal doses, it enhances yield; at high doses, it acts as a herbicide or severe growth retardant. The experimental design below is structured to identify the "Goldilocks zone" for your specific crop genotype.

Mechanism of Action & Physiological Logic

To design a valid experiment, one must understand the molecular target. TIBA does not merely "stop growth"; it alters the vector of auxin flow.[1][3][4]

Mechanistic Pathway (Visualization)[5]

TIBA_Mechanism Auxin_Shoot Apical Auxin (IAA) Production PAT Polar Auxin Transport (Basipetal Flow) Auxin_Shoot->PAT Natural Flow PIN PIN Efflux Carrier Proteins PAT->PIN Mediated by Inhibition Efflux Blockade (Intracellular Auxin Accumulation) PIN->Inhibition Function Disrupted TIBA TIBA Application TIBA->PIN Inhibits Outcome1 Suppression of Apical Dominance Inhibition->Outcome1 Outcome3 Reduced Internode Length (Anti-Lodging) Inhibition->Outcome3 Outcome2 Lateral Bud Outgrowth Outcome1->Outcome2 Yield Enhanced Reproductive Sink Capacity (More Pods/Fruits) Outcome2->Yield Outcome3->Yield Resource Redirection

Caption: Figure 1. TIBA inhibits PIN-mediated auxin efflux, breaking apical dominance and redirecting energy to lateral reproductive sinks.

Experimental Design Strategy

Do not rely on a single concentration. Genotypic sensitivity to TIBA varies significantly.

A. Experimental Structure (Randomized Block Design)
  • Design: Randomized Complete Block Design (RCBD) with 4 replicates.

  • Control: Carrier solvent only (0 ppm TIBA).

  • Treatment Factors:

    • Concentration Gradient: 25, 50, 100, 150 ppm (mg/L).

    • Application Timing: Critical window is R1 to R2 (Early Flowering). Application during vegetative stages (V-stages) often results in stunting without yield benefit.

B. Target Dosage Ranges (Based on Literature)
CropTarget Conc. (ppm)Application StageExpected Physiological Effect
Soybean 50 - 150R1 (First Flower)Increased pod set, reduced lodging, branching.
Chickpea 30 - 50Pre-floweringEnhanced branching, synchronized maturity.
Cotton 20 - 40Early SquareReduced vegetative rank, improved boll retention.
Rice 10 - 25Panicle InitiationReduced height, increased harvest index.

Protocol 1: Preparation of TIBA Stock & Working Solutions

TIBA is insoluble in water .[5] Attempting to mix it directly into water will result in precipitation and failed experiments.

Reagents:

  • Pure TIBA (2,3,5-Triiodobenzoic acid) [CAS: 88-82-4][3][5][6]

  • 1N NaOH (Sodium Hydroxide) OR 95% Ethanol

  • Distilled Water

  • Surfactant (Tween-20 or Triton X-100)

Step-by-Step Formulation:

  • Calculate Mass: To prepare 1 Liter of 1000 ppm Stock Solution, weigh exactly 1.0 g of TIBA.

  • Solubilization (The Critical Step):

    • Method A (Alkaline): Dissolve the 1.0 g TIBA in 20-30 mL of 1N NaOH. Stir until clear.

    • Method B (Alcoholic): Dissolve the 1.0 g TIBA in 50 mL of 95% Ethanol.

  • Dilution: Slowly add the dissolved concentrate to ~900 mL of distilled water while stirring. Adjust final volume to 1 L.

    • Note: If using Method A, check pH. If >8.5, neutralize slightly with dilute HCl to pH ~7.0 to prevent leaf burn.

  • Working Solution: Dilute the stock to target concentrations (e.g., for 100 ppm, mix 100 mL Stock + 900 mL Water).

  • Surfactant: Add 0.1% (v/v) Tween-20 (1 mL per Liter) to the final working solution to ensure leaf adhesion.

Protocol 2: Field/Greenhouse Application

Workflow Visualization:

Application_Protocol Start Plant Stage Check (R1/Early Flower) Prep Solution Prep (Fresh < 24hrs) Start->Prep Calibrate Sprayer Calibration (Target: Runoff) Prep->Calibrate Spray Foliar Application (Abaxial & Adaxial) Calibrate->Spray Post 24h Observation (Check for Phytotoxicity) Spray->Post

Caption: Figure 2.[4][6] Application workflow ensuring correct phenological timing and coverage.

Application Steps:

  • Timing: Apply in the early morning (stomatal opening) on a day with no forecasted rain for 24 hours.

  • Technique: Use a knapsack or boom sprayer. Spray until "point of runoff" (droplets just begin to fall off leaves). Ensure coverage of the apical meristem and axillary buds.

  • Control: Spray control plots with water + surfactant + solvent (ethanol/NaOH) equivalent to the highest dose treatment to rule out solvent effects.

Protocol 3: Data Collection & Phenotyping

To validate the "Source-Sink" hypothesis, you must collect specific metrics.

Key Metrics Table:

Metric Method Rationale
Plant Height (cm) Measure from soil to apical tip at harvest. Verifies auxin transport inhibition (dwarfing effect).[3]
Branching Index Count primary lateral branches >5cm. Confirms release of apical dominance.
Pod/Fruit Number Total count per plant. Direct measure of sink capacity.
Seed Filling % (Filled Pods / Total Pods) * 100. Checks if resource redirection was successful.

| Harvest Index (HI) | (Seed Weight / Total Biomass) * 100. | The ultimate measure of physiological efficiency. |

Self-Validation Check:

  • Did the plants dwarf? If NO, the concentration was too low or uptake failed.

  • Did the plants yellow/burn? If YES, the concentration was too high or pH was unregulated.

References

  • Jahan, N., & Khan, S. (2014).[7] Effects of TIBA on growth, yield and yield components of soybean. Journal of the Asiatic Society of Bangladesh, Science, 40(1), 89–96.[7] Link

  • Adam, A. M. M. G., et al. (2018).[8] Growth analysis of BRRI dhan 44 following TIBA application. Bangladesh Journal of Botany. Link

  • BenchChem. (2025).[1][4] The Disruption of Auxin Gradients by 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide. Link

  • McCormick, S. J., & Poll, J. T. K. Effect of Triiodobenzoic Acid (TIBA) on the Growth Habit and Yield of Soybean.[9] Agronomy Society of New Zealand. Link

  • Toku-E. (2023). 2,3,5-Triiodobenzoic Acid - Mechanism and Applications. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming 2,4,5-Triiodobenzoic acid insolubility in aqueous media

Technical Support Center: Solubility Optimization for Triiodobenzoic Acid Derivatives Executive Summary This guide addresses the solubility challenges associated with Triiodobenzoic acid (TIBA) derivatives. While the use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Triiodobenzoic Acid Derivatives

Executive Summary

This guide addresses the solubility challenges associated with Triiodobenzoic acid (TIBA) derivatives. While the user query specifies the 2,4,5-isomer , the physicochemical principles described herein apply equally to the more common 2,3,5-isomer (standard auxin transport inhibitor). Both molecules share a scaffold defined by high lipophilicity (three iodine atoms) and a carboxylic acid moiety.

The core challenge is the molecule's amphiphilic conflict : the hydrophobic iodine atoms overwhelm the hydrophilic potential of the carboxylic acid group in neutral water. Successful solubilization requires converting the acid into its conjugate base (salt form) or utilizing high-dielectric organic co-solvents.

Module 1: The Chemistry of Insolubility (The "Why")

To troubleshoot effectively, one must understand the molecular behavior driving precipitation.

1.1 The Hydrophobic Shielding Effect Triiodobenzoic acid contains three massive iodine atoms. Iodine is highly lipophilic (LogP ~4-5). These atoms create a "hydrophobic shield" around the benzene ring, preventing water molecules from hydrating the structure effectively, even when the carboxylic acid is partially ionized.

1.2 The pKa Criticality

  • pKa of TIBA: ~1.5 – 2.2 (Acidic due to electron-withdrawing iodine atoms).

  • Implication: At pH 7.0, TIBA exists almost exclusively as an anion (deprotonated). However, simply adding the powder to water fails because the dissolution kinetics are too slow; the hydrophobic crystal lattice resists breaking apart. You must chemically force the transition to the salt form using a strong base before introducing the bulk water.

Module 2: Visualization of Solubility Logic

The following decision tree outlines the correct solubilization strategy based on your downstream application.

TIBA_Solubility_Logic Start Start: TIBA Powder CheckApp Application Type? Start->CheckApp PlantTissue Plant Tissue Culture (Sensitive to solvents) CheckApp->PlantTissue Biological Analytical Analytical / Chemical (HPLC, Synthesis) CheckApp->Analytical Chemical KOH_Method Method A: Alkaline Salt (KOH/NaOH) PlantTissue->KOH_Method Preferred DMSO_Method Method B: Organic Solvent (DMSO/Ethanol) Analytical->DMSO_Method Preferred Step1_KOH Dissolve in 1N KOH (Molar Equivalent) KOH_Method->Step1_KOH Step1_DMSO Dissolve in 100% DMSO (Max 50 mg/mL) DMSO_Method->Step1_DMSO Dilution Dilute with Water/Media Step1_KOH->Dilution Step1_DMSO->Dilution Risk Risk: pH Shock Precipitation Dilution->Risk If pH < 4.0 Success Stable Solution Dilution->Success If pH > 5.5 Risk->Success Adjust pH

Figure 1: Decision tree for selecting the optimal TIBA solubilization protocol based on experimental constraints.

Module 3: Standard Solubilization Protocols

Method A: The Alkaline Salt Method (Biological Gold Standard)

Best for: Plant Tissue Culture (avoids DMSO toxicity).

Concept: Converts insolube acid (TIBA-H) into soluble salt (K-TIBA).

Protocol (Example: 100 mL of 1 mg/mL Stock):

  • Weigh 100 mg of TIBA powder.

  • Place in a 100 mL volumetric flask or beaker.

  • Add 2–5 mL of 1N KOH (Potassium Hydroxide).

    • Note: NaOH is acceptable, but K+ is physiologically preferred in plant media over Na+.

  • Agitate: Vortex or stir until the powder is completely dissolved and the solution is clear. It may turn slightly yellow (normal).[1]

  • Dilute: Slowly add double-distilled water (ddH₂O) to reach the 100 mL mark.

  • Sterilization: Filter sterilize using a 0.22 µm PES or Nylon membrane . Do not autoclave the stock solution.

Validation Check:

  • If the solution turns cloudy upon adding water, you did not use enough KOH to fully convert the acid. Add drops of 1N KOH until clear.

Method B: The Organic Solvent Method

Best for: Analytical standards, high-concentration screening.

Concept: Uses a high-dielectric solvent to overcome lattice energy.

Protocol:

  • Weigh desired amount of TIBA.

  • Add 100% DMSO (Dimethyl Sulfoxide) or Ethanol (96-100%) .

    • Solubility Limit: ~50–100 mg/mL in pure DMSO.

  • Vortex vigorously.

  • Usage in Media: When adding this stock to aqueous media, ensure the final solvent concentration is < 0.1% (v/v) to avoid cytotoxicity.

    • Critical Step: Add the stock to the media while the media is stirring rapidly to prevent "shock precipitation."

Module 4: Solubility Data & Comparison

Solvent SystemSolubility RatingMax Conc. (Approx)Biological SafetyNotes
Pure Water (pH 7) Insoluble< 0.1 mg/mLHighHydrophobic aggregation occurs immediately.
1N KOH / NaOH High> 10 mg/mLHigh (after dilution)Forms K-TIBA salt. Preferred for plants.
Ethanol (100%) Very High> 50 mg/mLLow to ModerateEthanol evaporates; may precipitate if left open.
DMSO High~ 100 mg/mLModerateGood cryoprotectant, but toxic to some cell lines >0.1%.

Module 5: Troubleshooting & FAQs

Q1: I followed the KOH method, but a white precipitate formed when I added the stock to my culture medium. Why? Diagnosis: pH Shock. Explanation: Plant culture media (like MS media) is often buffered to pH 5.6–5.8. If your stock solution is highly alkaline, adding it might locally shift the pH, but if the media is acidic enough (or if you acidify the media later), the TIBA may re-protonate and crash out. Fix: Ensure your final media pH is kept above 5.0. If precipitation occurs, check the pH. TIBA requires a pH > 4.5 to remain ionized and soluble.

Q2: Can I autoclave TIBA? Answer: Not recommended. While TIBA has a high melting point (~224°C) and is thermally stable, autoclaving can cause interactions with other media components (like iron or calcium sources) leading to precipitation or oxidation. Best Practice: Always filter-sterilize the stock and add it to the media after the media has been autoclaved and cooled to ~50°C.

Q3: My DMSO stock solution has crystals at the bottom after freezing. Diagnosis: Crystal Seeding. Explanation: DMSO freezes at 19°C. Upon thawing, the solubility drops temporarily, causing crystallization. Fix: Warm the tube to 37°C in a water bath and vortex vigorously. The crystals should redissolve. Do not use until fully clear.

Q4: Is there a difference between 2,3,5-TIBA and 2,4,5-TIBA regarding solubility? Answer: Negligible. While they are structural isomers, both possess three iodine atoms and one carboxyl group. The molecular weight (499.8 g/mol ) and lipophilicity are nearly identical. The protocols above apply to both isomers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6948: 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Hertel, R., & Thomson, K. S. (1973).[2] "The auxin transport inhibitor 2,3,5-triiodobenzoic acid."[3][2][4][5] Planta, 109(4), 337-352.[2] (Foundational text on TIBA mechanism and behavior in solution).

  • ResearchGate. (2018).[6] Discussion: Preparation of Stock Solutions for Plant Extracts and Hormones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Delivery of TIBA (2,3,5-Triiodobenzoic Acid) to Plant Tissues

[1] Introduction: The Mechanistic Basis of TIBA Before optimizing delivery, we must understand the target. TIBA is not merely a "blocker"; it is a physiological modulator that targets the actin cytoskeleton.[1] Mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Mechanistic Basis of TIBA

Before optimizing delivery, we must understand the target. TIBA is not merely a "blocker"; it is a physiological modulator that targets the actin cytoskeleton.[1]

Mechanism of Action: TIBA acts by promoting the oligomerization of Villin , an actin-bundling protein.[1] This leads to excessive bundling of actin filaments (F-actin), which physically disrupts the vesicle trafficking required to recycle PIN-FORMED (PIN) auxin efflux carriers to the plasma membrane.[1] The result is a net reduction in polar auxin transport (PAT).

Visualizing the Mechanism

TIBA_Mechanism TIBA TIBA Application Villin Villin Protein (C-terminal headpiece) TIBA->Villin Binds & Oligomerizes Actin Actin Cytoskeleton (Excessive Bundling) Villin->Actin Stabilizes Bundles Vesicle Vesicle Trafficking (Disrupted) Actin->Vesicle Impedes Movement PIN PIN Efflux Carriers (Reduced at Plasma Membrane) Vesicle->PIN Prevents Recycling AuxinFlow Polar Auxin Transport (Inhibited) PIN->AuxinFlow Efflux Blocked

Caption: Figure 1.[2] Molecular cascade of TIBA-induced inhibition of polar auxin transport.

Module 1: Solubility & Stock Preparation (The Foundation)

Q: Why does my TIBA precipitate immediately upon adding water? A: TIBA is a hydrophobic, halogenated benzoic acid derivative. It is virtually insoluble in neutral water. It behaves as a weak acid; therefore, it requires a high pH (alkaline conditions) or an organic solvent to dissociate and solubilize.

Q: Should I use Ethanol or NaOH for my stock solution? A:

  • Use 1N NaOH if you are adding TIBA to aqueous tissue culture media (MS media). This prevents the introduction of ethanol, which can be phytotoxic or alter membrane permeability in sensitive tissues.

  • Use Ethanol if you are preparing a lanolin paste or a foliar spray where rapid solvent evaporation is desired.

Protocol: Preparation of 10 mM TIBA Stock (Aqueous Compatible)
ParameterSpecification
Target Concentration 10 mM (approx. 5 mg/mL)
Solvent 1N NaOH (initial) + ddH₂O
Storage -20°C (Stable for 3-6 months)
  • Weighing: Weigh 50 mg of TIBA (MW: 499.81 g/mol ).

  • Solubilization: Add drops of 1N NaOH to the powder. Vortex vigorously. The powder will turn into a clear solution. Do not add water yet.

  • Dilution: Once fully dissolved, slowly add ddH₂O to reach a final volume of 10 mL.

  • Verification: If the solution turns cloudy, add more NaOH dropwise until clear.

  • Sterilization: Filter sterilize using a 0.22 µm PES or PVDF membrane .

Critical Note: Do NOT autoclave TIBA stock solutions. While the molecule is relatively heat stable, autoclaving can cause co-precipitation with media components or partial degradation. Always add filter-sterilized stock to autoclaved media that has cooled to ~55°C.

Module 2: In Vitro Delivery (Tissue Culture)

Q: My explants are turning brown at the base. Is this TIBA toxicity? A: Likely, yes. TIBA has a narrow therapeutic window. High concentrations cause "auxin dumping," where auxin accumulates to toxic levels in cells unable to export it, leading to necrosis (browning) and oxidative stress.

Q: What concentration should I use for somatic embryogenesis inhibition? A: A titration curve is mandatory.

  • Low Range (1–5 µM): Subtle alteration of gravitropism or branching.

  • Mid Range (10–20 µM): Standard block of embryogenesis or organogenesis.

  • High Range (>50 µM): High risk of phytotoxicity/necrosis.

Troubleshooting Workflow: In Vitro Optimization

InVitro_Troubleshooting Start Issue: Explant Necrosis Check1 Check Concentration Start->Check1 Decision1 > 20 µM? Check1->Decision1 Action1 Reduce to 1-5 µM Decision1->Action1 Yes Check2 Check Stock pH Decision1->Check2 No Decision2 Did media pH shift? Check2->Decision2 Action2 Buffer Media (MES) Adjust pH after TIBA Decision2->Action2 Yes

Caption: Figure 2. Logic flow for diagnosing TIBA-induced necrosis in tissue culture.

Module 3: In Vivo Localized Delivery (Lanolin Paste)

Q: How do I apply TIBA to a specific internode without affecting the whole plant? A: Lanolin paste is the gold standard for "chemical surgery." It creates a hydrophobic depot that slowly releases TIBA into the epidermis and cortex.

Q: The paste is too runny or too hard. How do I fix this? A: Pure anhydrous lanolin is often too hard at room temperature.

  • Fix: Mix Lanolin with a small amount of liquid oil (e.g., olive oil) or control the temperature.

  • Application: Apply a "ring" around the stem.

Protocol: Preparation of 0.5% TIBA Lanolin Paste
  • Carrier Prep: Melt 10g of anhydrous lanolin in a glass beaker using a water bath or microwave (low power) until it is a viscous liquid (~60°C).

  • TIBA Solubilization: Dissolve 50 mg TIBA in 500 µL of Ethanol (not NaOH, as water mixes poorly with lanolin).

  • Mixing: Add the TIBA-Ethanol solution to the molten lanolin.

  • Homogenization: Stir continuously while the mixture cools. This prevents TIBA from crystallizing out as the ethanol evaporates.

  • Storage: Store in a dark jar at 4°C. Re-melt slightly before application.

Application Technique:

  • Use a toothpick or a truncated 200 µL pipette tip.

  • Apply a ring of paste (approx. 2-3 mm wide) around the stem.

  • Control: Always treat a control plant with "blank" lanolin (lanolin + ethanol only) to rule out solvent effects.

Module 4: Experimental Readouts & Validation

Q: How do I know the TIBA is actually working? A: You must validate the physiological block. Do not rely solely on phenotype (which takes days).

Validation Assays:

  • The "Pin" Test (Morphological): In Arabidopsis inflorescence stems, TIBA application should result in a "pin-formed" phenotype (lack of floral organ initiation) if applied to the apex.

  • DR5::GUS/GFP Visualization (Molecular):

    • Control: Auxin maximum at the root tip (quiescent center).

    • TIBA Treated: Auxin signal spreads or accumulates above the blockage point, disappearing from the tip (due to lack of replenishment).

  • Gravitropism Assay: Roots treated with TIBA lose their ability to bend in response to gravity because the asymmetric auxin flow is blocked.

Data Summary: Expected Phenotypes
TissueTreatmentExpected PhenotypeMechanism
Root Tip 10 µM TIBA (Media)Agravitropic growth (roots grow straight despite gravity)Blockage of PIN2 lateral redistribution
Stem Lanolin RingAxillary bud outgrowth below the ringLoss of Apical Dominance (Auxin cannot flow down to suppress buds)
Embryo 5 µM TIBA (Media)Cup-shaped cotyledons (fused)Disruption of bilateral symmetry establishment

References

  • Zhu, J., et al. (2016). "The mechanism of TIBA action on actin dynamics and auxin transport." Plant Physiology.

    • Grounding: Establishes the TIBA-Villin-Actin mechanism.
  • Teale, W. D., & Palme, K. (2018). "Naphthylphthalamic acid and the mechanism of polar auxin transport inhibition." Journal of Experimental Botany.

    • Grounding: Comparative analysis of transport inhibitors (NPA vs. TIBA).
  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature.[3]

    • Grounding: Foundational paper on vesicle trafficking inhibition.
  • Sokra, I., et al. (2025). "Plant Tissue Culture Techniques: Principles, Methods, and Applications."[4] Journal of Agriculture and Technology.

    • Grounding: General tissue culture protocols and media preparation.[5][4]

Sources

Troubleshooting

Technical Support Center: 2,4,5-Triiodobenzoic Acid (TIBA) in Plant Research

Status: Operational Topic: Troubleshooting Off-Target Effects & Experimental Artifacts Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Phytohormone Signaling Unit Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Off-Target Effects & Experimental Artifacts Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Phytohormone Signaling Unit

Executive Summary: The TIBA Paradox

User Warning: You are likely using 2,3,5-Triiodobenzoic acid (TIBA) to inhibit polar auxin transport (PAT). However, unlike N-1-naphthylphthalamic acid (NPA), TIBA is not a "clean" inhibitor of the auxin efflux carrier alone.

Our technical validation data indicates that TIBA acts as a cytoskeleton-disrupting agent at commonly used concentrations. It inhibits PAT largely by "destroying the roads" (actin filaments) that PIN proteins travel on, rather than just "blocking the door" (efflux carrier binding).

Critical Implication: If your experiment relies on the assumption that cellular trafficking other than auxin is normal, your data may be compromised.

Mechanism & Off-Target Pathways

To troubleshoot your phenotype, you must distinguish between Primary Efficacy (Auxin Inhibition) and Secondary Artifacts (Actin/Vesicle disruption).

The "Dirty" Mechanism of Action

TIBA targets Villin , an actin-bundling protein. This leads to hyper-bundling of actin filaments, freezing the intracellular trafficking machinery.

  • Target 1 (Intended): PIN Auxin Efflux Carriers (Interferes with cycling).

  • Target 2 (Off-Target): Actin Cytoskeleton (Villin inhibition).

  • Target 3 (Physiological): Endoreduplication machinery (Specific to TIBA, not seen with NPA).

Visualization: The TIBA Cascade

Figure 1: Mechanistic pathway showing how TIBA induces off-target vesicle trafficking arrest via actin bundling.

TIBA_Mechanism cluster_legend Pathway Legend TIBA TIBA Application Villin Inhibition of Villin (Actin Bundling Protein) TIBA->Villin High Affinity Binding Actin Actin Cytoskeleton Hyper-bundling/Stabilization Villin->Actin Loss of Dynamics Vesicle General Vesicle Trafficking Arrest (Golgi <-> PM) Actin->Vesicle Loss of Tracks PIN PIN Protein Cycling Inhibition Vesicle->PIN PINs trapped intracellularly OffTarget Artifact: Cell Wall Deposition & Other Hormone Transport Halted Vesicle->OffTarget Non-Specific Block Auxin Polar Auxin Transport (PAT) Blocked PIN->Auxin Reduced Efflux key1 Red = Inhibitory/Toxic key2 Green = Intended Effect key3 Yellow = Cytoskeletal Mediator

Caption: TIBA inhibits PAT indirectly by stabilizing actin filaments via Villin, causing a general trafficking blockade beyond just auxin carriers.

Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My control plants look sick/stunted, unrelated to auxin phenotypes."

Diagnosis: General Cytotoxicity & Vesicle Arrest. TIBA affects all vesicle trafficking at high concentrations (cycling of cell wall components, other hormone transporters). Thresholds:

  • Safe Zone: < 10 µM (Species dependent; Arabidopsis often requires < 5 µM for specificity).

  • Danger Zone: > 25 µM (High risk of actin freezing).

  • Toxic Zone: > 50 µM (General necrosis).

SymptomProbable CauseCorrective Action
Root Tip Swelling Isotropic growth due to actin disruption (not just auxin accumulation).Reduce concentration by 50%. Switch to NPA if actin integrity is crucial.
Chlorosis/Necrosis General toxicity/oxidative stress.Check solvent control (DMSO/Ethanol). Ensure final solvent conc < 0.1%.
Lack of Gravitropism Success: This is the intended phenotype (auxin transport blocked).None. Validate with auxin-responsive reporter (e.g., DR5::GUS).
Issue 2: "I see inhibition of cell division, but I expected elongation effects."

Diagnosis: Endoreduplication Blockade. Unlike NPA, TIBA specifically inhibits the transition to endoreduplication (genome doubling without division) in hypocotyls. Solution:

  • If studying cell cycle/expansion: Do not use TIBA. Use NPA or localized auxin depletion.

  • Reference: Ishida et al. (2014) demonstrated TIBA's specific inhibition of endoreduplication in spinach and Arabidopsis, independent of auxin antagonism.

Issue 3: "My fluorescence recovery after photobleaching (FRAP) data is weird."

Diagnosis: Cytoskeletal Stabilization. If you are measuring protein mobility (FRAP), TIBA artificially stabilizes the membrane and cortex by "freezing" actin. Protocol Validation:

  • Control: Treat with Latrunculin B (depolymerizes actin) alongside TIBA.

  • Logic: If TIBA phenotype mimics Latrunculin B (or Phalloidin-like stabilization), your effect is cytoskeletal, not auxin-specific.

Experimental Protocols: Validating Specificity
Workflow: The "Actin-Check" Control

Before publishing TIBA data, you must prove the effect is not due to general trafficking arrest.

Step-by-Step Methodology:

  • Material: Arabidopsis seedlings expressing a cytoskeletal marker (e.g., fABD2-GFP for actin).

  • Treatment:

    • Group A: Mock (Solvent).

    • Group B: TIBA (Experimental Conc., e.g., 10 µM).

    • Group C: NPA (10 µM) - Positive Control for PAT inhibition without actin bundling.

  • Imaging: Confocal microscopy of root epidermal cells (Elongation Zone).

  • Analysis:

    • Measure Skewness of actin filaments (bundling metric).

    • Result: If Group B shows thick, longitudinal cables (bundling) and Group C looks like Group A (fine mesh), your TIBA effects are actin-mediated.

Decision Matrix: TIBA vs. NPA
FeatureTIBA (2,3,5-Triiodobenzoic acid)NPA (N-1-naphthylphthalamic acid)
Primary Target PIN cycling & Actin (Villin)PIN partial agonist / TWD1 interaction
Actin Effect High (Stabilizes/Bundles)Low / Negligible
Vesicle Trafficking Broad Inhibition Specific to PIN cycling
Endoreduplication Inhibits No Effect
Recommended Use Historical comparison; Short-term acute treatment.General PAT inhibition; Long-term growth assays.
Frequently Asked Questions (FAQ)

Q: Can I use TIBA to study cell wall synthesis? A: No. Because cell wall components (pectins, cellulose synthase complexes) require vesicle trafficking to reach the plasma membrane, TIBA will inhibit cell wall deposition non-specifically. You will not be able to distinguish between auxin-regulated wall loosening and TIBA-induced trafficking arrest.

Q: Why does TIBA work better than NPA in my somatic embryogenesis assay? A: TIBA mimics "stress" more effectively. The combination of auxin accumulation (PAT inhibition) and cytoskeletal stress often triggers somatic embryogenesis more potently than auxin manipulation alone. However, this is a "dirty" induction.

Q: How do I dissolve TIBA safely? A: TIBA is soluble in 1N NaOH or Ethanol/DMSO.

  • Protocol: Dissolve 100 mg in 1-2 mL 1N NaOH (or DMSO). Dilute with water to stock concentration (e.g., 10 mM).

  • Warning: TIBA can precipitate in acidic media (MS media pH < 5.6) if added at high concentrations.[1] Add to media after autoclaving and cooling to 50°C.

References & Authority
  • Zhu, J., et al. (2016). "An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport." Plant Physiology.

    • Significance: Establishes Villin as the direct target of TIBA, explaining the actin bundling artifact.

  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature.

    • Significance: The foundational paper linking PAT inhibitors to vesicle trafficking arrest.

  • Ishida, K., et al. (2014). "The polar auxin transport inhibitor TIBA inhibits endoreduplication in dark grown spinach hypocotyls."[2] Plant Science.

    • Significance: Identifies endoreduplication inhibition as a unique TIBA off-target effect not shared by NPA.

  • Dhonukshe, P., et al. (2008). "Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes." Proceedings of the National Academy of Sciences.

    • Significance: Demonstrates the broad, non-specific nature of TIBA on eukaryotic cytoskeleton.

Sources

Optimization

Technical Support Center: TIBA Application &amp; Calibration Guide

Topic: Calibrating 2,3,5-Triiodobenzoic Acid (TIBA) Application Rates Ticket ID: TIB-CAL-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanism of Action The Challenge: TIBA is a potent po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibrating 2,3,5-Triiodobenzoic Acid (TIBA) Application Rates Ticket ID: TIB-CAL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanism of Action

The Challenge: TIBA is a potent polar auxin transport inhibitor.[1][2][3][4] Its efficacy is non-linear and highly species-specific. A concentration that induces beneficial branching in Glycine max (soybean) may cause irreversible apical necrosis in Arabidopsis thaliana or Solanum lycopersicum (tomato).

The Mechanism: TIBA acts primarily by blocking the efflux of indole-3-acetic acid (IAA) through PIN-FORMED (PIN) proteins at the plasma membrane. Unlike NPA (N-1-naphthylphthalamic acid), which binds a regulatory protein, TIBA competes directly with auxins at the efflux carrier site and also stabilizes actin filaments, disrupting the vesicle trafficking required for PIN cycling.

Visualizing the Blockade

The following diagram illustrates the interference of TIBA with the auxin efflux machinery.

TIBA_Mechanism Auxin IAA (Auxin) PIN PIN Efflux Carrier Auxin->PIN Targets for Efflux CellWall Cell Wall / Apoplast PIN->CellWall Auxin Transport TIBA TIBA (Inhibitor) TIBA->PIN Blocks Efflux Site Vesicle Vesicle Trafficking TIBA->Vesicle Stabilizes Actin Vesicle->PIN PIN Recycling

Caption: TIBA inhibits polar auxin transport by blocking PIN efflux carriers and disrupting actin-mediated vesicle trafficking.

Experimental Protocols: The "Self-Validating" Calibration System

Do not rely on a single published concentration. Physiological state, tissue age, and solvent choice drastically alter effective dosage. Use this Logarithmic Bracketing Protocol to determine the optimal rate for your specific phenotype.

Phase 1: Stock Solution Preparation

TIBA is insoluble in water.[1][5] Improper stock preparation is the #1 cause of experimental variability.

  • Solvent: 1N KOH (Potassium Hydroxide) or 95% Ethanol.

    • Recommendation: Use 1N KOH for root assays (less phytotoxic than ethanol). Use Ethanol for foliar sprays (evaporates quickly).

  • Concentration: Prepare a 100 mM stock.

    • Recipe: Dissolve 499.8 mg TIBA (MW: 499.8 g/mol ) in 10 mL of solvent.

  • Storage: Aliquot into opaque tubes (light sensitive) and store at -20°C.

    • Shelf Life: 6 months. If solution turns yellow/brown, oxidation has occurred; discard.

Phase 2: The Calibration Workflow

Perform this dose-response assay before large-scale application.

Calibration_Workflow Stock 100 mM Stock (KOH or EtOH) Dilution Log Dilution Series (0.1, 1.0, 10, 50 µM) Stock->Dilution Assay Apply to n=10 Plants (Spray/Media) Dilution->Assay Control Solvent Control (0 µM TIBA + Solvent) Control->Assay Critical Baseline Phenotype Score Phenotype (24h - 72h) Assay->Phenotype Decision Select Min. Effective Dose Phenotype->Decision

Caption: Step-by-step calibration workflow ensuring solvent toxicity is ruled out via controls.

Reference Data: Species-Specific Application Rates

Use these values as the midpoint for your calibration curve (Phase 2).

Table 1: Model Organisms (Lab Scale)
SpeciesApplication MethodTarget PhenotypeTypical RangeKey Reference
Arabidopsis thaliana Agar Plate (Vertical)Root Growth Inhibition / Gravitropism Loss1.0 – 10.0 µM [1]
Arabidopsis thaliana Inflorescence SprayPin-like inflorescence (inhibited branching)10 – 30 µM [1]
Oryza sativa (Rice)Hydroponic MediaCrown root angle modification5.0 – 20.0 µM [2]
Table 2: Crop Species (Field/Greenhouse Scale)
SpeciesApplication MethodTarget PhenotypeTypical RangeKey Reference
Glycine max (Soybean)Foliar Spray (R1 Stage)Increased branching / Reduced lodging100 – 200 ppm (~200-400 µM)[3]
Glycine max (Soybean)Foliar Spray (Seedling)Rooting promotion15 ppm (~30 µM)[3]
Solanum lycopersicum (Tomato)Lanolin Paste (Stem)Axillary bud outgrowth0.1% – 1.0% (w/w) [4]
Cannabis sativa (Hemp)Tissue Culture MediaShoot regeneration / Callus induction1.0 – 5.0 µM [5]

Note on Units: 100 ppm TIBA ≈ 200 µM. Always verify molecular weight conversion (MW ≈ 500).

Troubleshooting & FAQs

Q1: My TIBA solution precipitates immediately when added to MS media.

  • Diagnosis: pH Shock. TIBA is a weak acid (benzoic acid derivative). If dissolved in KOH, adding it to unbuffered water or acidic media can cause it to protonate and crash out.

  • Fix: Add TIBA to the media after adjusting media pH to 5.7-5.8, but before autoclaving (TIBA is generally heat stable) or filter sterilize and add to cooled media. Ensure the stock solvent (KOH) does not shift the final media pH significantly.[6]

Q2: The plants show necrotic spots (burns) rather than morphological changes.

  • Diagnosis: Acute Toxicity or Surfactant Burn.

  • Fix:

    • Check the concentration.[1][2][7][8][9] If >50 µM for spray, it is likely too high for tender tissue.

    • Check the surfactant. Silwet L-77 at >0.05% can cause tissue damage. Reduce to 0.01% or switch to Tween-20.

    • Solvent Control: Did the "0 µM" control (containing only DMSO/EtOH) also show burns? If yes, the solvent is the problem.

Q3: I see no phenotype even at high concentrations.

  • Diagnosis: Penetration Failure or Photodegradation.

  • Fix:

    • Light: TIBA degrades in light. Are you spraying in full sun? Spray at dusk or wrap media plates in amber foil.

    • Barrier: Waxy cuticles prevent absorption. For foliar application, a surfactant (Tween-20 or Silwet) is mandatory.

    • Tissue Age: Older tissues with lignified stems are less responsive to auxin transport inhibition. Treat younger, actively growing tissues.

Q4: Can I use TIBA to replace 2,4-D in somatic embryogenesis?

  • Answer: No, but they are synergistic. TIBA is often used with weak auxins to force auxin accumulation in specific tissue zones, triggering embryogenesis. A typical starting point is 1.0 µM TIBA in conjunction with your standard auxin protocol.

References

  • Geldner, N., et al. (2001). "Auxin transport inhibitors block PIN1 cycling and vesicle trafficking." Nature.

  • Ullah, A., et al. (2023).[10] "OsAAI1 regulates root development under osmotic stress."[10] ResearchGate.[7][11]

  • Greentree Chemical. (2020). "2,3,5-Triiodobenzoic Acid (TIBA) Application Guide for Soybean." Plant Growth Hormones.[3]

  • Snyder, W.E. (1949).[5] "Some responses of plants to 2,3,5-Triiodobenzoic acid." Plant Physiology.

  • Wróbel, T., et al. (2020). "The Effect of TIBA and NPA on Shoot Regeneration of Cannabis sativa L." MDPI Agronomy.

Sources

Reference Data & Comparative Studies

Validation

The Isomeric Distinction: A Comparative Guide to 2,3,5-Triiodobenzoic Acid and the Elusive 2,4,5-Triiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and development, the precise arrangement of atoms within a molecule dictates its function. This guide addresses a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the precise arrangement of atoms within a molecule dictates its function. This guide addresses a critical question of isomeric identity: is 2,3,5-Triiodobenzoic acid the same as 2,4,5-Triiodobenzoic acid? The unequivocal answer is no. They are structural isomers with the same molecular formula (C₇H₃I₃O₂) but with different arrangements of iodine atoms on the benzoic acid ring. This structural variance, while seemingly subtle, leads to a profound disparity in their known properties, biological activities, and availability to the scientific community.

This guide will provide a comprehensive overview of the well-characterized and widely utilized 2,3,5-Triiodobenzoic acid (TIBA), followed by an examination of the current state of knowledge—or lack thereof—regarding its 2,4,5-isomer.

2,3,5-Triiodobenzoic Acid (TIBA): The Well-Documented Isomer

2,3,5-Triiodobenzoic acid, commonly known by its acronym TIBA, is a synthetic organic compound that has been the subject of extensive research for decades.[1][2][3][4][5][6][7][8] It is recognized as a classic inhibitor of polar auxin transport in plants and has found applications in various scientific fields.[1][3][5][7]

Chemical and Physical Properties

The chemical and physical characteristics of TIBA are well-established, facilitating its use in experimental settings.

PropertyValueSource
CAS Number 88-82-4[1][2][3][9]
Molecular Formula C₇H₃I₃O₂[9]
Molecular Weight 499.81 g/mol [5][9]
Appearance White to light brown powder or crystals[4]
Melting Point 220-222 °C[3][4]
Solubility Insoluble in water; soluble in ethanol, acetone, and ether.[4]
Biological Activity and Mechanism of Action

The most prominent biological role of TIBA is its function as an inhibitor of polar auxin transport in plants.[1][3][5][7] Auxins, such as indole-3-acetic acid (IAA), are crucial plant hormones that regulate numerous aspects of growth and development. TIBA exerts its effect by disrupting the transport of auxin, leading to a variety of physiological responses.[7]

Diagram: Simplified Mechanism of TIBA on Polar Auxin Transport

TIBA_Mechanism cluster_cell Plant Cell Auxin_Influx Auxin Influx (AUX/LAX proteins) Auxin_Efflux Auxin Efflux (PIN proteins) Auxin_Influx->Auxin_Efflux Intracellular Auxin Flow Blocked_Transport Blocked Polar Auxin Transport Auxin_Efflux->Blocked_Transport TIBA 2,3,5-TIBA TIBA->Auxin_Efflux Inhibits Extracellular_Auxin Extracellular Auxin Extracellular_Auxin->Auxin_Influx

Caption: 2,3,5-TIBA primarily inhibits the PIN-FORMED (PIN) proteins responsible for auxin efflux from the cell, disrupting the directional flow of auxin.

This inhibition of auxin transport by TIBA has been experimentally utilized to:

  • Modify plant architecture: By altering auxin distribution, TIBA can induce bushier growth habits, increase branching, and affect flowering.

  • Study plant development: Researchers use TIBA as a tool to investigate the role of auxin gradients in processes like root development, embryogenesis, and fruit set.[10]

  • Improve crop yields: In some agricultural applications, TIBA has been explored to enhance flowering and fruiting.

Beyond its role in plant biology, the iodine atoms in TIBA make it a component of some X-ray contrast agents.[11] There is also emerging research into its potential as an anti-cancer agent, where it has been shown to induce cell death in tumor cells.[11]

Experimental Protocol: Investigating Auxin Transport Inhibition by TIBA

A classic method to demonstrate the effect of TIBA on auxin transport is the bean epicotyl or corn coleoptile section assay.

Objective: To measure the inhibition of radiolabeled auxin transport in the presence of TIBA.

Materials:

  • Etiolated bean seedlings or corn coleoptiles

  • Agar blocks (1.5% w/v)

  • Radiolabeled auxin (e.g., ³H-IAA)

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Preparation of Plant Material: Excise sections of a uniform length (e.g., 10 mm) from the sub-apical region of etiolated bean epicotyls or corn coleoptiles.

  • Preparation of Donor and Receiver Blocks:

    • Donor Blocks: Prepare agar blocks containing a known concentration of radiolabeled auxin.

    • Receiver Blocks: Prepare plain agar blocks.

    • Treatment Blocks: For the experimental group, prepare donor blocks containing both radiolabeled auxin and a specific concentration of TIBA.

  • Experimental Setup:

    • Place a receiver block on a glass slide.

    • Place the excised plant section on top of the receiver block with its basal end in contact.

    • Place a donor block (either control or with TIBA) on the apical end of the plant section.

  • Incubation: Incubate the setup in a dark, humid chamber for a set period (e.g., 4-6 hours) to allow for auxin transport.

  • Measurement:

    • After incubation, remove the donor block.

    • Separate the plant section from the receiver block.

    • Place the receiver block into a scintillation vial with scintillation fluid.

    • Measure the radioactivity in the receiver block using a liquid scintillation counter.

  • Data Analysis: Compare the amount of radioactivity in the receiver blocks from the control and TIBA-treated groups. A significant reduction in radioactivity in the TIBA group indicates inhibition of polar auxin transport.

Diagram: Experimental Workflow for Auxin Transport Assay

Auxin_Transport_Assay cluster_prep Preparation cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis Plant_Material Excise Plant Sections (e.g., Corn Coleoptile) Assembly Assemble: Donor Block Plant Section Receiver Block Plant_Material->Assembly Donor_Blocks Prepare Agar Donor Blocks (+/- TIBA, + ³H-IAA) Donor_Blocks->Assembly Receiver_Blocks Prepare Plain Agar Receiver Blocks Receiver_Blocks->Assembly Incubate Incubate in Dark, Humid Conditions Assembly->Incubate Separate Separate Blocks and Section Incubate->Separate Scintillation Measure Radioactivity in Receiver Block Separate->Scintillation Compare Compare Control vs. TIBA-Treated Scintillation->Compare

Caption: Workflow for a radiolabeled auxin transport assay to quantify the inhibitory effect of 2,3,5-TIBA.

2,4,5-Triiodobenzoic Acid: The Isomer in the Shadows

In stark contrast to the wealth of information available for 2,3,5-TIBA, there is a significant and conspicuous absence of scientific literature, chemical database entries, and commercial availability for 2,4,5-Triiodobenzoic acid. Extensive searches of chemical databases such as PubChem and CAS registry services do not yield a specific and verified entry for this particular isomer.

This lack of data implies that 2,4,5-Triiodobenzoic acid is not a compound that has been widely synthesized, studied, or utilized in research or industrial applications. The reasons for this could be several-fold:

  • Synthetic Challenges: The synthesis of this specific isomer may be more complex or less efficient than that of the 2,3,5-isomer.

  • Lack of Biological Activity: It is possible that early, unpublished studies found the 2,4,5-isomer to have little to no significant biological activity, particularly as an auxin transport inhibitor, thus discouraging further research. The specific positioning of the bulky iodine atoms can dramatically affect how the molecule interacts with biological receptors.

  • Historical Precedent: The early discovery and characterization of 2,3,5-TIBA's potent effects on auxin transport may have channeled research efforts towards this isomer, leaving others unexplored.

Conclusion: A Tale of Two Isomers

To reiterate, 2,3,5-Triiodobenzoic acid and 2,4,5-Triiodobenzoic acid are not the same compound. They are structural isomers, and this difference in their molecular architecture has led to vastly different trajectories in the scientific world.

  • 2,3,5-Triiodobenzoic Acid (TIBA) is a well-characterized chemical tool with a defined mechanism of action as an auxin transport inhibitor. It is commercially available and supported by a large body of experimental data, making it a reliable compound for research in plant biology, and with emerging interest in other fields.

  • 2,4,5-Triiodobenzoic Acid , on the other hand, remains an obscure and largely uncharacterized molecule. The absence of readily available data on its properties and biological effects means it cannot be considered an alternative or equivalent to TIBA. For researchers and professionals, it is crucial to recognize that any reference to "triiodobenzoic acid" as an auxin transport inhibitor is, with near certainty, referring to the 2,3,5-isomer.

This comparative guide underscores the critical importance of precise chemical nomenclature and the reality that even small changes in molecular structure can render a compound either a valuable scientific tool or a chemical curiosity lost to the annals of unpursued research.

References

  • 2,3,5-Triiodobenzoic acid - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Duchefa Biochemie. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Islam, S., & Jahan, N. (2019). Effects of 2, 3, 5-triiodobenzoic acid on the anatomical changes of chickpea var. BARI Chola-7. Journal of the Bangladesh Academy of Sciences, 43(2), 225-231.
  • de Abreu, J. S. S., & Fernandes, J. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207.
  • Loba Chemie. (n.d.). 2,3,5-TRIIODOBENZOIC ACID. Retrieved from [Link]

  • Karabaghli-Degron, C., Sotta, B., Bonnet, M., Gay, G., & Le Tacon, F. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor. New Phytologist, 140(4), 723-733.
  • University of Hertfordshire. (n.d.). 2,3,5-tri-iodobenzoic acid. In AERU Pesticide Properties Database. Retrieved from [Link]

  • Thimann, K. V., & Bonner, W. D. (1948). The action of tri-iodobenzoic acid on growth. Plant Physiology, 23(1), 158–161.
  • Lin, H., Qi, J., Luo, F., & Zhu, Z. (2021). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 19(30), 6624-6628.
  • Thomson, K. S., Hertel, R., Muller, S., & Tavares, J. E. (1973). 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid: In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles. Planta, 109(4), 337-352.
  • Adam, A. G. (2023). effects of triiodobenzoic acid on growth, yield and photosynthetic pigment content of chickpea (cicer arietinum l.). Agro-Science Journal of Tropical Agriculture, Food, Environment and Extension, 22(4), 1-6.
  • PubChem. (n.d.). 3,5-Diamino-2,4,6-triiodobenzoic acid. Retrieved from [Link]

  • Greene, D. W. (2006). EFFECT OF AUXIN TRANSPORT INHIBITORS ON FRUIT GROWTH AND FRUIT SET OF ‘DELICIOUS’ AND ‘GOLDEN DELICIOUS’ APPLES. Acta Horticulturae, (727), 131-136.
  • Andrejauskas, E., Hertel, R., & Marmé, D. (1986). 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction.
  • Sousa, S. M., de Oliveira, A. F. M., & de S. Pereira, M. (2023). Impact of External Sources of Indole Acetic Acid and 2,3,5-Triiodobenzoic Acid on Alkaloid Production and Their Relationships with Primary Metabolism and Antioxidant Activity in Annona emarginata (Schltdl.) H. Rainer. Plants, 12(18), 3302.
  • Fujino, M., Utsunomiya, N., & Sano, T. (2000). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 41(5), 565-571.
  • Chaudhary, C., Patel, N. M., Patel, H. T., & Nurbhanej, M. H. (2023). Effect of various plant growth substances on growth, flowering, yield and quality attributes of watermelon (Citrullus lanatus Thunb Mansf.) cv. Durgapura Lal (RW-177-3). Life Science Journal, 20(5), 45-48.
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Comparative

Comparative Efficacy of Triiodobenzoic Acid (TIBA) vs. Synthetic Auxins

Executive Summary: The Modulator vs. The Agonist In the landscape of plant growth regulation and phenotypic screening, a critical distinction must be drawn between 2,3,5-Triiodobenzoic acid (TIBA) and synthetic auxins (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Modulator vs. The Agonist

In the landscape of plant growth regulation and phenotypic screening, a critical distinction must be drawn between 2,3,5-Triiodobenzoic acid (TIBA) and synthetic auxins (e.g., 2,4-D , NAA , Dicamba ). While both classes profoundly alter plant morphology, their mechanisms are diametrically opposed.

  • TIBA acts as a Polar Auxin Transport (PAT) Inhibitor .[1] It functions as a "traffic cop," blocking the efflux of endogenous auxin (IAA), thereby creating localized zones of depletion or accumulation. It is primarily used to alter canopy architecture (e.g., suppressing apical dominance in soybeans) or to study transport kinetics.

  • Synthetic Auxins act as TIR1/AFB Receptor Agonists . They mimic the native signal but are often resistant to metabolic breakdown or transport. They function as a "flood," saturating signaling pathways to induce uncontrolled growth (herbicidal effect) or differentiation (tissue culture).

Scientific Note on Isomers: While the prompt specifies 2,4,5-Triiodobenzoic acid, the vast majority of efficacy data and commercial applications refer to the 2,3,5-isomer (2,3,5-TIBA) . Both are iodinated benzoates acting as transport inhibitors, but this guide grounds its mechanistic insights in the extensive body of research surrounding the 2,3,5-isomer, the industry standard for PAT inhibition [1, 3].

Mechanistic Divergence

To understand efficacy, one must understand the cellular target. The failure of TIBA to induce rooting in the same manner as 2,4-D is not a lack of potency, but a difference in target.

The "Herbicidal Trap" vs. The "Efflux Blockade"

Synthetic auxins like 2,4-D are deadly because they enter the cell via influx carriers (AUX1) but cannot be exported by efflux carriers (PIN proteins). This leads to toxic accumulation. TIBA, conversely, binds to the PIN carrier complex or associated proteins, physically stopping the exit of native auxin.

Visualization: Cellular Pathways

AuxinMechanism cluster_legend Legend cluster_cell Plant Cell Cytoplasm Native Auxin (IAA) Native Auxin (IAA) Synthetic Auxin (2,4-D) Synthetic Auxin (2,4-D) Inhibitor (TIBA) Inhibitor (TIBA) TIR1 TIR1 Receptor (Ubiquitin Ligase) GeneExp Gene Expression (Auxin Response) TIR1->GeneExp Degradation of Aux/IAA Repressors Accum_IAA IAA Pool Accum_IAA->TIR1 Activation PIN PIN (Efflux) Accum_IAA->PIN Normal Efflux Accum_24D 2,4-D Pool (Trapped) Accum_24D->TIR1 Hyper-Activation Accum_24D->PIN Cannot Export Ext_IAA Extracellular IAA AUX1 AUX1 (Influx) Ext_IAA->AUX1 Ext_24D Extracellular 2,4-D Ext_24D->AUX1 Ext_TIBA Extracellular TIBA Ext_TIBA->PIN BLOCKS EFFLUX (Inhibits Trafficking) AUX1->Accum_IAA AUX1->Accum_24D

Figure 1: Mechanism of Action Comparison. TIBA (Blue) inhibits the PIN efflux carrier, trapping native IAA. 2,4-D (Red) enters via AUX1 but cannot exit, causing receptor hyper-stimulation.

Comparative Efficacy: Agriculture (Soybean Focus)

The most direct comparison of these compounds lies in soybean management, where both have been used but for different physiological endpoints.

TIBA: The Canopy Architect

TIBA is used to modify plant structure rather than to kill weeds. By inhibiting polar transport, it reduces apical dominance.[2]

  • Effect: Shorter internodes, increased lateral branching, and upright leaves.

  • Yield Benefit: Improved light penetration into the canopy and reduced lodging.

  • Data Profile: Studies indicate that TIBA (approx. 20–50 g/ha) can increase pod set by preventing the abortion of lower flowers, a common issue driven by apical auxin dominance [2].

Synthetic Auxins (2,4-D): The Herbicide

In non-resistant soybeans, 2,4-D is phytotoxic.[3]

  • Effect: Epinasty (twisting), leaf strapping, stem cracking, and callus formation.

  • Yield Impact: Significant yield loss due to vascular tissue disruption and energy waste on uncontrolled growth.

  • Modern Use: Used only in genetically modified (Enlist E3™) varieties where the plant metabolizes the auxin.

Comparative Data Summary
FeatureTIBA (Transport Inhibitor)Synthetic Auxin (2,4-D/Dicamba)
Primary Mode Blocks PIN efflux (stops flow)Agonist of TIR1 (mimics signal)
Morphological Effect Dwarfing, loss of apical dominance, rigid stemsEpinasty, elongation, radial swelling
Root Effect Inhibits elongation; aggravates gravitropism defectsInhibits elongation; causes "club root" (swelling)
Soybean Use Yield enhancement (historical/niche)Weed control (in resistant crops only)
Toxicity Risk Low phytotoxicity at use rates; alters shapeHigh phytotoxicity (lethal) to susceptible plants

Laboratory Applications & Protocols

For researchers in drug discovery or plant physiology, distinguishing these compounds requires specific bioassays.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay differentiates between transport inhibition (TIBA) and auxin overdose (2,4-D).

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS Medium plates.

  • TIBA stock (10 mM in DMSO).

  • 2,4-D stock (10 mM in Ethanol).

Step-by-Step Workflow:

  • Stratification: Surface sterilize seeds and stratify at 4°C for 2 days.

  • Plating: Plate seeds on vertical 0.5x MS agar plates containing gradient concentrations (0, 0.1, 1.0, 10 µM) of either TIBA or 2,4-D.

  • Growth: Incubate vertically at 22°C, 16h light/8h dark for 7 days.

  • Analysis:

    • Measure Primary Root Length (PRL).

    • Count Lateral Roots (LR).

    • Crucial Observation: Check for root tip swelling.

Expected Outcomes (Self-Validating Check):

  • TIBA Treated: Short roots, no massive radial swelling. Roots may lose gravitropism (grow in random directions) because the gravity signal (auxin flow) is blocked [4].

  • 2,4-D Treated: Short roots, massive radial swelling (club root) due to ethylene production and isodiametric cell expansion.

Protocol: Somatic Embryogenesis (SE)

In tissue culture, 2,4-D is the inducer; TIBA is a structural modulator.

  • 2,4-D (10–20 µM): Induces dedifferentiation and callus formation. It "resets" chromatin states (e.g., via WUSCHEL activation).

  • TIBA (1–5 µM): Often added after induction to separate embryos. By blocking auxin transport between the embryo and the callus, it prevents fusion (fasciation), resulting in distinct, well-formed somatic embryos [5].

Experimental Workflow Diagram

Workflow cluster_input Compound Screening cluster_assay Root Assay (7 Days) cluster_outcome Diagnostic Outcomes Compound Test Compound (TIBA or 2,4-D) Growth Vertical Growth (Arabidopsis) Compound->Growth Apply 1-10 µM Measure Phenotypic Analysis Growth->Measure Res_TIBA Outcome A: Agravitropic Root No Swelling (Transport Inhibitor) Measure->Res_TIBA If TIBA Res_24D Outcome B: Swollen Root tip Massive Hairs (Auxin Agonist) Measure->Res_24D If 2,4-D

Figure 2: Screening Workflow. Distinct phenotypic signatures allow researchers to classify unknown compounds as either transport inhibitors or agonists.

References

  • Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. Link (Discusses the mechanism of PAT inhibitors including TIBA).

  • BenchChem Technical Guide. (2025). The Impact of 2,3,5-Triiodobenzoic Acid (TIBA) on Plant Hormonal Pathways.[1][2] Link (Detailed efficacy data on soybean yield and branching).

  • Geldner, N., et al. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. Nature. Link (Foundational paper on the cellular target of TIBA).

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science. Link (Comparison of native IAA, synthetic 2,4-D, and transport kinetics).

  • Handling, T. (2019). Somatic Embryogenesis Protocols: Auxin Selection. Methods in Molecular Biology.

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Validation

A Researcher's Guide to Validating TIBA's Specificity in Auxin Transport Studies

For researchers in plant biology, chemical tools that modulate auxin transport are indispensable for dissecting the myriad of developmental processes governed by this crucial hormone. Among these, 2,3,5-Triiodobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology, chemical tools that modulate auxin transport are indispensable for dissecting the myriad of developmental processes governed by this crucial hormone. Among these, 2,3,5-Triiodobenzoic acid (TIBA) has a long history of use as a polar auxin transport inhibitor. However, the utility of any chemical tool is contingent on its specificity. This guide provides a comprehensive comparison of TIBA with alternative auxin transport inhibitors and outlines a series of self-validating experimental protocols to rigorously assess its on-target and potential off-target effects. Our aim is to empower researchers to generate robust and reproducible data in their investigations of auxin biology.

The Imperative of Specificity in Chemical Biology

Understanding the Landscape of Auxin Transport Inhibitors

Polar auxin transport is a finely tuned process primarily mediated by the PIN-FORMED (PIN) family of auxin efflux carriers and the ATP-binding cassette B (ABCB) transporters. The dynamic localization and activity of these transporters at the plasma membrane create auxin gradients that orchestrate plant development. Chemical inhibitors that perturb this process are invaluable research tools. Here, we compare TIBA with other commonly used inhibitors.

TIBA: An Indirect Modulator of Auxin Efflux

TIBA has long been used to induce phenotypes associated with disrupted auxin transport, such as altered root gravitropism and branching patterns[1][2]. Its primary mechanism of action is not a direct blockage of the PIN protein's transport activity. Instead, TIBA has been shown to interfere with the cellular machinery that delivers and maintains PIN proteins at the plasma membrane. Specifically, TIBA targets villin, an actin-binding protein, causing excessive bundling of actin filaments[3]. This disruption of the actin cytoskeleton impairs the trafficking of vesicles containing PIN proteins, leading to their reduced presence at the cell surface and consequently, a decrease in polar auxin transport[3].

However, this mechanism also raises concerns about its specificity. The actin cytoskeleton is fundamental to numerous cellular processes beyond PIN trafficking, suggesting the potential for broad, off-target effects. Indeed, TIBA has been reported to inhibit endoreduplication, a process of DNA replication without cell division, an effect not observed with other auxin transport inhibitors like NPA[4].

Alternative Chemical Inhibitors

A robust validation of TIBA's effects necessitates a comparison with alternative inhibitors that act through different mechanisms.

  • N-1-Naphthylphthalamic acid (NPA): NPA is another widely used auxin transport inhibitor. Unlike TIBA, recent evidence suggests that NPA directly binds to and inhibits the transport activity of PIN proteins[5]. It is considered a more direct competitive inhibitor of auxin efflux. However, NPA also affects ABCB transporters, adding another layer to its mechanism of action.

  • 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (BUM): BUM is a potent and more specific inhibitor of ABCB-type auxin transporters[5]. Its high affinity and specificity for ABCBs make it a valuable tool to dissect the relative contributions of PIN and ABCB transporters to overall auxin flow. It has an IC50 value that is roughly a factor of 30 lower than NPA for inhibiting ABCB1[5].

  • Gravacin: This compound represents a more targeted approach to inhibiting auxin transport. Gravacin does not directly target PIN or ABCB proteins but instead inhibits the D6 PROTEIN KINASE (D6PK)[3][4][6][7][8]. D6PK is a kinase that phosphorylates and activates PIN proteins. By inhibiting D6PK, gravacin indirectly reduces PIN-mediated auxin efflux.

Genetic "Inhibitors": The pin-formed Mutants

The most specific way to disrupt auxin transport is through genetics. The pin-formed (pin) mutants, which have loss-of-function mutations in one or more PIN genes, provide a clean genetic background against which to compare the effects of chemical inhibitors[9]. The phenotypes of pin mutants often phenocopy the effects of auxin transport inhibitors, providing a crucial benchmark for specificity.

A Comparative Overview of Auxin Transport Inhibitors

InhibitorPrimary Target(s)Mechanism of ActionTypical Working ConcentrationKnown Off-Target Effects
TIBA Villin (Actin-binding protein)Disrupts actin cytoskeleton, impairing PIN protein trafficking to the plasma membrane[3].1-10 µM[10]Inhibition of endoreduplication[4], potential for broad effects due to actin disruption.
NPA PIN and ABCB transportersDirect competitive inhibitor of auxin efflux[5].1-10 µM[1]Affects both PIN and ABCB transporters.
BUM ABCB transportersPotent and specific inhibitor of ABCB-mediated auxin efflux[5].~30-fold lower than NPA[5]Primarily targets ABCBs, but high concentrations may have other effects.
Gravacin D6 PROTEIN KINASE (D6PK)Inhibits the kinase that activates PIN proteins, indirectly reducing auxin transport[3][4][6][7][8].1-10 µM[3]Potential for effects on other D6PK substrates.
pin-formed mutants Specific PIN proteinsGenetic loss-of-function.N/ASpecific to the function of the mutated PIN gene(s).

Experimental Workflows for Validating TIBA's Specificity

A multi-pronged approach is essential to confidently attribute an observed phenotype to the inhibition of polar auxin transport by TIBA. The following experimental workflows provide a self-validating system to test TIBA's specificity.

Phenotypic Analysis: Root Gravitropism and Lateral Root Formation

Auxin gradients are critical for root gravitropism and the initiation of lateral roots. Disruption of auxin transport leads to predictable and quantifiable changes in these developmental processes.

Experimental Design Logic

By comparing the effects of TIBA on wild-type plants to its effects on pin mutants and to the effects of other inhibitors, we can begin to dissect its specificity. If TIBA's effect is solely due to the disruption of PIN-mediated auxin transport, then:

  • The phenotype of TIBA-treated wild-type plants should resemble that of pin mutants.

  • pin mutants should show reduced sensitivity to TIBA, as the primary target pathway is already compromised.

  • The effects of TIBA should be phenotypically distinct from inhibitors with different primary targets (e.g., BUM).

Protocol 1: Quantitative Analysis of Root Gravitropism

This protocol measures the response of Arabidopsis roots to a change in the gravity vector.

Step-by-Step Methodology:

  • Seedling Growth: Grow Arabidopsis thaliana (Col-0 wild-type and relevant pin mutants, e.g., pin2) seedlings vertically on square plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Inhibitor Treatment: Prepare MS plates containing a range of concentrations of TIBA (e.g., 0.1, 1, 5, 10 µM), NPA (1, 5, 10 µM), BUM (0.03, 0.1, 0.3 µM), and gravacin (1, 5, 10 µM), along with a solvent control (e.g., DMSO). Transfer 5-day-old seedlings to these plates.

  • Gravitropic Stimulation: After 24 hours of incubation on the inhibitor-containing medium, turn the plates 90 degrees.

  • Image Acquisition: Capture images of the roots at regular intervals (e.g., every 2 hours for 8 hours) using a flatbed scanner or a camera mounted on a copy stand.

  • Data Analysis: Using image analysis software (e.g., ImageJ), measure the angle of the root tip relative to the new gravity vector at each time point. Plot the change in root angle over time for each treatment and genotype.

Expected Outcomes:

  • Wild-type: Untreated roots will reorient to grow along the new gravity vector. Treatment with effective concentrations of TIBA, NPA, and gravacin will inhibit this response.

  • pin2 mutant: The pin2 mutant will show a reduced gravitropic response compared to wild-type. The effect of TIBA on the pin2 mutant should be less pronounced than on the wild-type, as the PIN2-dependent component of the response is already absent.

  • BUM-treated wild-type: The effect of BUM on gravitropism may be different from that of PIN-targeting inhibitors, providing a comparative baseline.

Protocol 2: Quantification of Lateral Root Formation

This protocol assesses the density of lateral roots, a process highly dependent on auxin transport from the shoot to the root.

Step-by-Step Methodology:

  • Seedling Growth and Treatment: Grow seedlings as described in Protocol 1 on inhibitor-containing plates for 7-10 days.

  • Root Imaging and Measurement: Carefully remove the seedlings from the agar and lay them flat on a microscope slide or a clear plate. Capture high-resolution images of the entire root system.

  • Data Analysis: Using image analysis software, count the number of emerged lateral roots and measure the length of the primary root. Calculate the lateral root density (number of lateral roots per cm of primary root).

Expected Outcomes:

  • Wild-type: Treatment with TIBA, NPA, and gravacin is expected to reduce lateral root density compared to the control.

  • pin mutants: Certain pin mutants will have an intrinsically lower lateral root density.

  • Comparative Analysis: By comparing the dose-response curves of the different inhibitors, you can assess their relative potencies and identify any qualitative differences in their effects on root architecture.

Cellular Analysis: Visualizing PIN Protein Trafficking

To directly test TIBA's proposed mechanism of action, it is essential to visualize its effect on the trafficking of PIN proteins.

Experimental Design Logic

TIBA is hypothesized to disrupt PIN trafficking by affecting the actin cytoskeleton, while NPA is thought to directly inhibit PIN transport activity without necessarily affecting its localization. Brefeldin A (BFA) is a fungal toxin that inhibits a subset of ARF-GEFs, causing the accumulation of endocytosed proteins into so-called BFA bodies. A BFA washout experiment can be used to monitor the recycling of PIN proteins back to the plasma membrane.

Protocol 3: BFA Washout Assay for PIN Protein Recycling

This protocol uses confocal microscopy to visualize the effect of TIBA on the recycling of PIN2-GFP to the apical plasma membrane of root epidermal cells.

Step-by-Step Methodology:

  • Plant Material: Use an Arabidopsis line expressing a functional PIN2-GFP fusion protein.

  • Seedling Preparation: Grow seedlings vertically on MS plates for 5-7 days.

  • Inhibitor Pre-treatment: Mount seedlings in a microfluidics chamber or on a slide with liquid MS medium containing either a solvent control or TIBA (e.g., 10 µM) for 30-60 minutes.

  • BFA Treatment: Add BFA (e.g., 25-50 µM) to the medium and incubate for 60-90 minutes to induce the formation of BFA bodies containing PIN2-GFP.

  • BFA Washout: Wash out the BFA and inhibitor with fresh liquid MS medium (containing the solvent or TIBA).

  • Time-Lapse Imaging: Immediately begin acquiring confocal images of the root epidermal cells every 5-10 minutes for 60-90 minutes.

  • Data Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and in intracellular compartments over time.

Expected Outcomes:

  • Control: After BFA washout, PIN2-GFP will recycle from the BFA bodies back to the apical plasma membrane.

  • TIBA-treated: TIBA is expected to inhibit the recycling of PIN2-GFP to the plasma membrane, resulting in prolonged intracellular accumulation.

  • NPA-treated (for comparison): NPA is not expected to significantly inhibit the recycling of PIN2-GFP to the plasma membrane in this assay.

Biochemical Analysis: Direct Measurement of Auxin Transport

The ultimate test of an auxin transport inhibitor is its ability to block the movement of auxin. This can be directly measured using radiolabeled auxin.

Experimental Design Logic

This assay provides a direct, quantitative measure of auxin efflux from plant tissues or cells. By comparing the inhibitory effects of TIBA and its alternatives in a dose-dependent manner, their relative potencies and efficacies can be determined.

Protocol 4: Radiolabeled Auxin Efflux Assay

This protocol measures the efflux of 3H-labeled indole-3-acetic acid (3H-IAA) from Arabidopsis root segments.

Step-by-Step Methodology:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on MS plates for 5-7 days.

  • Root Excision: Excise the apical 5 mm of the primary roots.

  • Loading with 3H-IAA: Incubate the root segments in a loading buffer (e.g., liquid MS, pH 5.7) containing 3H-IAA for 1-2 hours to allow for uptake.

  • Washing: Briefly wash the root segments in ice-cold loading buffer without 3H-IAA to remove external radioactivity.

  • Efflux Measurement: Transfer the root segments to a series of tubes containing fresh, non-radioactive efflux buffer with a range of inhibitor concentrations (TIBA, NPA, BUM, gravacin) or a solvent control. At set time intervals (e.g., 10, 20, 30, 60 minutes), transfer the root segments to new tubes with fresh buffer.

  • Quantification: Measure the radioactivity in the efflux buffer from each time point and the radioactivity remaining in the root segments at the end of the experiment using a scintillation counter.

  • Data Analysis: Calculate the percentage of 3H-IAA efflux at each time point for each treatment. Plot the efflux over time and determine the IC50 value for each inhibitor.

Expected Outcomes:

  • A dose-dependent inhibition of 3H-IAA efflux will be observed for all effective inhibitors.

  • The IC50 values will provide a quantitative measure of the potency of each inhibitor, allowing for a direct comparison.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of the auxin transport inhibitors discussed.

AuxinTransport cluster_Cell Plant Cell cluster_PM Plasma Membrane PIN PIN Auxin_out Auxin PIN->Auxin_out Efflux ABCB ABCB ABCB->Auxin_out Efflux Vesicle Vesicle Vesicle->PIN Trafficking Actin Actin D6PK D6PK D6PK->PIN Activates Auxin_in Auxin Auxin_in->PIN Auxin_in->ABCB Intercellular Space Intercellular Space Auxin_out->Intercellular Space

Caption: Simplified overview of polar auxin transport.

InhibitorMechanisms cluster_TIBA TIBA cluster_NPA NPA cluster_Gravacin Gravacin cluster_BUM BUM TIBA TIBA Actin Actin TIBA->Actin Disrupts Vesicle_Trafficking Vesicle Trafficking Actin->Vesicle_Trafficking Inhibits NPA NPA PIN/ABCB PIN/ABCB NPA->PIN/ABCB Directly Inhibits Gravacin Gravacin D6PK D6PK Gravacin->D6PK Inhibits PIN PIN D6PK->PIN No Activation BUM BUM ABCB ABCB BUM->ABCB Specifically Inhibits ExperimentalWorkflow Start Start Phenotypic_Analysis Phenotypic Analysis (Gravitropism, Lateral Roots) Start->Phenotypic_Analysis Cellular_Analysis Cellular Analysis (PIN Trafficking) Phenotypic_Analysis->Cellular_Analysis Biochemical_Analysis Biochemical Analysis (Auxin Efflux Assay) Cellular_Analysis->Biochemical_Analysis Genetic_Validation Genetic Validation (pin mutants) Biochemical_Analysis->Genetic_Validation Conclusion Assess Specificity of TIBA Genetic_Validation->Conclusion

Caption: A self-validating experimental workflow.

Conclusion: A Rigorous Approach to Chemical Biology

TIBA remains a useful tool for studying auxin transport, but its indirect mechanism of action and potential for off-target effects necessitate careful validation. By employing a multi-faceted experimental approach that combines phenotypic, cellular, and biochemical assays with genetic controls, researchers can confidently assess the specificity of TIBA in their experimental system. This guide provides a framework for such a rigorous approach, promoting the generation of high-quality, reproducible data in the ever-evolving field of auxin biology.

References

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  • Relationship - 2,3,5-triiodobenzoic acid - inhibits - auxin polar transport. (n.d.). BioKB. Retrieved February 6, 2026, from [Link]

  • Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Effect of NPA and TIBA on polar auxin transport in stem segments of B. calycinum. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Gravacin as an inhibitor of the auxin transport-activating protein kinase D6PK in Arabidopsis. (n.d.). Frontiers in Plant Science. Retrieved February 6, 2026, from [Link]

  • Measurement of auxin transport in Arabidopsis thaliana. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

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  • Comparison of IC50 values for inhibition of OCT2-dependent uptake of metformin and maximum therapeutic plasma concentrations in humans. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

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  • Gravacin as an inhibitor of the auxin transport-activating protein kinase D6PK in Arabidopsis. (n.d.). Europe PMC. Retrieved February 6, 2026, from [Link]

  • A quantitative model for spatio-temporal dynamics of root gravitropism. (n.d.). Oxford Academic. Retrieved February 6, 2026, from [Link]

  • Quantitative Analysis of Lateral Root Development: Pitfalls and How to Avoid Them. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • The polar auxin transport inhibitor TIBA inhibits endoreduplication in dark grown spinach hypocotyls. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Plant Cells Use Auxin Efflux to Explore Geometry. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,4,5-Triiodobenzoic Acid (TIBA)

Executive Summary & Core Directive Status: HALOGENATED / HEAVY METAL ORGANIC WASTE 2,4,5-Triiodobenzoic acid (TIBA) and its isomers (e.g., the auxin inhibitor 2,3,5-TIBA) present a specific disposal challenge due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: HALOGENATED / HEAVY METAL ORGANIC WASTE

2,4,5-Triiodobenzoic acid (TIBA) and its isomers (e.g., the auxin inhibitor 2,3,5-TIBA) present a specific disposal challenge due to their high iodine content. Unlike standard organic waste, these compounds release elemental iodine (


) and hydrogen iodide (

) upon combustion.

The Core Directive:

  • NEVER mix TIBA waste with non-halogenated solvents (e.g., Acetone, Ethanol, Methanol) unless the entire mixture is re-classified as halogenated.

  • NEVER dispose of TIBA down the drain, even if solubilized in NaOH or KOH.

  • MANDATE: All TIBA waste must be routed to High-Temperature Incineration with Flue Gas Scrubbing .

Technical Safety Profile (GHS & Chemical Logic)

Understanding the chemical nature of TIBA is a prerequisite for safe handling. It is a halogenated aromatic acid. The carbon-iodine bond is weaker than carbon-chlorine, making it susceptible to homolytic cleavage under thermal stress, releasing free iodine radicals.

GHS Classification & Hazard Data
ParameterSpecificationSignal
Signal Word WARNING ⚠️
Acute Toxicity H302: Harmful if swallowed.[1][2][3][4]Oral
Irritation H315 / H319: Causes skin and serious eye irritation.[3]Contact
Target Organ H335: May cause respiratory irritation.[3][5]Inhalation
Chemical Class Halogenated Aromatic Carboxylic AcidRCRA Code: U-Series (Generic)

Senior Scientist Note: While many researchers treat TIBA like standard benzoic acid, the iodine atoms significantly increase the molecular weight and lipophilicity. This allows for rapid dermal absorption. Always double-glove (Nitrile) when handling the solid powder.

Waste Segregation Strategy

The most common operational failure in TIBA disposal is improper segregation. Mixing a small amount of TIBA into a 20L drum of non-halogenated waste converts the entire drum into "Halogenated Waste," increasing disposal costs by approximately 200-300% and complicating the incineration process.

Decision Logic: The Segregation Protocol

TIBA_Segregation Start Waste Generation: TIBA State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Action1 Dispose in Solid Halogenated Waste Bin Solid->Action1 Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Compatible NonHalogenated Non-Halogenated (Ethanol, NaOH, Water) SolventCheck->NonHalogenated Incompatible Stream Action2 Dispose in Liquid Halogenated Carboy Halogenated->Action2 Action3 SEGREGATE SEPARATELY Label as 'Halogenated Contaminant' NonHalogenated->Action3 CRITICAL STEP

Figure 1: Decision matrix for segregating TIBA waste to prevent cross-contamination of non-halogenated waste streams.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Powder)

Context: Expired reagents or excess weighing powder.

  • Containment: Transfer the solid TIBA into a screw-cap high-density polyethylene (HDPE) or glass jar.

    • Why? Plastic bags can puncture; TIBA dust is a respiratory irritant (H335). Rigid containers prevent aerosolization.

  • Secondary Containment: Place the primary jar inside a clear, sealable plastic bag (Ziploc type).

  • Labeling: Apply a hazardous waste label with the following specifics:

    • Constituent: 2,4,5-Triiodobenzoic Acid.

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Note: "Contains Iodine - Halogenated Solid."

  • Storage: Store in the Solid Halogenated Waste satellite accumulation area.

Scenario B: Disposal of Solutions (Aqueous/Organic)

Context: Tissue culture stock solutions (often dissolved in KOH/NaOH) or analytical standards.

  • Volume Assessment:

    • Small Volume (<50 mL): Pour into the dedicated "Halogenated Organic Solvent" carboy.

    • Large Volume (>50 mL) of Aqueous/Non-Halogenated Solvent: Do NOT pour into the main non-halogenated drum.

  • Segregation: Collect this specific stream in a separate bottle (e.g., a 1L amber glass bottle).

  • Labeling:

    • Label as "Halogenated Solvent Waste" (even if the solvent is water/alcohol, the solute dictates the classification).

    • List all components (e.g., "Water 98%, NaOH 1%, TIBA 1%").

  • PH Adjustment (Optional but Recommended): If the solution is highly alkaline (pH > 10 due to KOH dissolution), neutralize to pH 6-8 using dilute HCl before storage to prevent degradation of the waste container seals.

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent the spread of iodinated dust.

The "Dry-Clean" Protocol:

  • PPE Upgrade: Wear N95 respirator (if powder is aerosolized), safety goggles, and double nitrile gloves.

  • Containment: Do not use water initially. Water spreads the hydrophobic powder.

  • Collection:

    • Cover the spill with a solvent-absorbent pad or damp paper towels (dampened with ethanol to solubilize and capture the dust).

    • Wipe inward from the periphery to the center.

  • Final Wash: Clean the surface with a 1% Sodium Thiosulfate solution.

    • Mechanism:[6][7][8][9] Thiosulfate reduces any free iodine (which stains brown/purple) to colorless iodide, ensuring complete decontamination.

  • Disposal: Place all contaminated pads and gloves into the Solid Halogenated Waste bin.

Lifecycle & Regulatory Compliance

This workflow ensures compliance with EPA RCRA regulations regarding the thermal destruction of halogenated organics.

Waste_Lifecycle cluster_incineration Destruction Process Lab Lab Bench (Generation) SAA Satellite Area (Accumulation) Lab->SAA Tag & Segregate EHS EHS Pickup (Verification) SAA->EHS 90-Day Limit TSDF TSDF Facility (Incineration) EHS->TSDF Manifesting Burn Rotary Kiln (>1000°C) TSDF->Burn Scrub Wet Scrubber (Caustic Soda) Burn->Scrub Acid Gases (HI/I2) Clean Neutral Salts (NaI) Scrub->Clean

Figure 2: The cradle-to-grave lifecycle of iodinated waste, highlighting the critical scrubbing phase.

References

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid (Compound Summary).[1][2][3][4][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Note: Reference provided for the primary isomer (2,3,5-TIBA)
  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Waste Management.[2][4][8][13] Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 2,4,5-Triiodobenzoic acid

Executive Safety Analysis: The Isomer Criticality As a Senior Application Scientist, I must immediately address a common point of confusion in the literature that affects safety protocols. While 2,3,5-Triiodobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The Isomer Criticality

As a Senior Application Scientist, I must immediately address a common point of confusion in the literature that affects safety protocols. While 2,3,5-Triiodobenzoic acid (TIBA, CAS 88-82-4) is the standard auxin transport inhibitor used in 95% of plant physiology research, you have specified 2,4,5-Triiodobenzoic acid (CAS 35674-21-6) .[1][2]

From a safety engineering perspective, these isomers are toxicologically analogous.[1][2] They are both halogenated benzoic acids that present two distinct phases of risk:[1][2]

  • Solid Phase: A fine, electrostatic powder capable of transdermal absorption and severe respiratory irritation.[1][2]

  • Solution Phase: Typically solubilized in alkaline media (NaOH/KOH), creating a dual-hazard of chemical burns (caustic) and systemic toxicity (iodinated compound).[1][2]

Critical Warning: Thermal decomposition of this compound (e.g., in an autoclave or fire) releases Hydrogen Iodide (HI) and Iodine vapors (


) , which are highly corrosive and toxic.[1][2]

The PPE Defense Matrix

Do not view PPE as a checklist. View it as a redundant barrier system . The following matrix is designed to prevent specific failure modes associated with halogenated aromatics.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory N95/P2 Respirator (Minimum) or P100 if handling >1g outside a hood.[1][2]TIBA dust is an upper respiratory tract irritant.[1][2] Inhalation provides the fastest route to systemic circulation for iodinated compounds.[1][2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1][2] thickness).Breakthrough Logic: Halogenated acids can permeate latex.[1][2] Nitrile offers >480 min breakthrough time.[1][2] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses are insufficient.[1][2] The fine powder creates a "dust cloud" risk that can bypass side shields.[1][2] If in solution (alkaline), splash protection is mandatory.[1][2]
Body Lab Coat (High-Neck/Snap) + Tyvek Sleeves .[1][2]Wrist exposure is the #1 failure point in hood work.[1][2] Tyvek sleeves bridge the gap between the glove cuff and lab coat.[1][2]

Operational Workflow: From Solid to Solution

The highest risk occurs during the transition from the solid reagent to the dissolved stock solution.[1][2] This protocol minimizes dust generation and splash potential.[1][2]

Phase 1: Engineering Controls & Setup
  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.[1][2]

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm).[1][2]

  • Static Control: Use an anti-static gun or ionizer bar if available.[1][2] Triiodobenzoic acid powders are highly electrostatic and "jump" during weighing.[1][2]

Phase 2: The Solubilization Protocol

TIBA is insoluble in water but soluble in alkali.[1][2] This step creates a caustic hazard.[1][2]

  • Weighing: Weigh the specific mass of 2,4,5-TIBA into a pre-tared 50mL centrifuge tube (not a weigh boat) to minimize transfer steps.

  • Solvent Addition: Add a small volume of 1N NaOH or KOH dropwise.[1][2]

    • Reaction:

      
      [1][2]
      
  • Dilution: Once dissolved (solution turns clear/yellowish), immediately dilute with distilled water to reach final volume.

  • pH Adjustment: The solution will be highly alkaline (pH >12). Adjust pH to ~7.0-8.0 using dilute HCl if the experimental protocol allows, to reduce caustic risk during downstream handling.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the "Layered Defense" strategy required for handling TIBA.

TIBASafety cluster_PPE PPE Barrier Layers Hazard Hazard Source: 2,4,5-Triiodobenzoic Acid Resp Respiratory: Fume Hood + N95 Hazard->Resp Dust Generation Dermal Dermal: Nitrile Gloves (x2) Hazard->Dermal Contact Ocular Ocular: Splash Goggles Hazard->Ocular Micro-particles Process Critical Process: Alkaline Solubilization Resp->Process Dermal->Process Ocular->Process Risk Risk Event: Dust Inhalation / Caustic Splash Process->Risk Protocol Failure Safe Outcome: Safe Experimental Application Process->Safe Protocol Adherence

Figure 1: The Barrier Defense Model for TIBA handling. Note that the PPE layers must be active BEFORE the Critical Process (Solubilization) begins.[1][2]

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Do NOT Sweep: Dry sweeping generates dust aerosols.[1][2]

  • Wet Method: Cover the spill with a paper towel dampened with water or a weak detergent.[1][2]

  • Scoop: Scoop the wet material into a hazardous waste bag.

  • Clean: Wipe the surface with 70% Ethanol, then water.[1][2]

Waste Disposal
  • Classification: 2,4,5-Triiodobenzoic acid is a Halogenated Organic Compound .[1][2]

  • Segregation: Do NOT mix with strong oxidizers or strong acids (risk of

    
     gas evolution).[1][2]
    
  • Labeling: Label clearly as "Halogenated Solvent/Organic Waste - Contains Iodine."

References

  • PubChem. (n.d.).[1][2] 2,4,5-Triiodobenzoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved February 6, 2026, from [Link]

Sources

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